1,2-Diazaspiro[2.5]octane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
185-79-5 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1,2-diazaspiro[2.5]octane |
InChI |
InChI=1S/C6H12N2/c1-2-4-6(5-3-1)7-8-6/h7-8H,1-5H2 |
InChI Key |
LYDKTPRIAYMOIB-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NN2 |
Canonical SMILES |
C1CCC2(CC1)NN2 |
Other CAS No. |
185-79-5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,2-Diazaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-diazaspiro[2.5]octane, a spirocyclic compound featuring a diaziridine ring fused to a cyclohexane moiety. This document details a plausible synthetic route, comprehensive characterization methodologies, and expected analytical data, offering a valuable resource for researchers in medicinal chemistry and organic synthesis.
Introduction
Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological space. The incorporation of a diaziridine ring, a strained three-membered heterocycle containing two nitrogen atoms, introduces unique chemical and biological properties. This compound (CAS No. 185-79-5) represents a simple yet intriguing example of this structural class, with potential applications as a synthetic intermediate and in the development of novel therapeutic agents. This guide outlines a practical approach to its synthesis and a thorough strategy for its structural elucidation.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of cyclohexanone with an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in the presence of ammonia.[1] This method relies on the in-situ formation of a reactive aminating species that subsequently condenses with the ketone to form the diaziridine ring via an intramolecular cyclization.[1]
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Cyclohexanone
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Aqueous ammonia (28-30%)
-
Methanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with cyclohexanone (1 equivalent) dissolved in methanol.
-
Addition of Ammonia: The flask is cooled in an ice bath, and aqueous ammonia (3-4 equivalents) is added dropwise via the dropping funnel with vigorous stirring.
-
Addition of Aminating Agent: A solution of hydroxylamine-O-sulfonic acid (1.5 equivalents) in methanol is then added dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is concentrated under reduced pressure to remove the methanol. The resulting aqueous residue is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended:
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexane ring protons, likely in the range of δ 1.2-2.0 ppm. Protons on the carbons adjacent to the spirocenter may show distinct chemical shifts due to the anisotropic effect of the diaziridine ring. A broad singlet for the N-H protons may be observed. |
| ¹³C NMR | A signal for the spiro carbon atom. Resonances for the five distinct carbons of the cyclohexane ring. The chemical shifts will be influenced by the proximity to the nitrogen atoms. |
| IR Spectroscopy | Absence of a strong C=O stretching band from cyclohexanone (around 1715 cm⁻¹). Presence of N-H stretching vibrations (around 3200-3400 cm⁻¹). C-N stretching bands. C-H stretching and bending vibrations for the cyclohexane ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₆H₁₂N₂, MW: 112.17 g/mol ).[2] Fragmentation patterns may include the loss of N₂, NH, and fragments of the cyclohexane ring. |
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane protons. Protons on the carbons alpha to the spiro carbon (C4 and C8) may exhibit diastereotopicity, leading to more complex splitting patterns. The chemical shifts of these protons can be influenced by the orientation of the lone pairs on the nitrogen atoms. The N-H protons may appear as a broad singlet, and their chemical shift could be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals. The spiro carbon (C3) will likely appear at a unique chemical shift. The five carbons of the cyclohexane ring will have chemical shifts typical for a saturated carbocycle, with some deshielding for the carbons closer to the nitrogen atoms.
Infrared (IR) Spectroscopy:
The IR spectrum will provide crucial information about the functional groups present. The disappearance of the strong carbonyl absorption of cyclohexanone is a key indicator of a successful reaction. The appearance of N-H stretching bands, which may be broad due to hydrogen bonding, and C-N stretching vibrations will confirm the presence of the diaziridine moiety.
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound and to gain insight into its fragmentation pathways. The molecular ion peak should be observed, and high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Logical Relationship of Characterization
Caption: Logical workflow for the structural confirmation of the synthesized product.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic protocol offers a straightforward and accessible method for obtaining this spirocyclic diaziridine. The detailed characterization plan, including predicted spectroscopic data, will enable researchers to confidently verify the structure and purity of the synthesized compound. This information is intended to facilitate further exploration of the chemistry and potential applications of this compound and related compounds in the field of drug discovery and development.
References
Physicochemical Properties of 1,2-Diazaspiro[2.5]octane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,2-diazaspiro[2.5]octane. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies. While experimental data for some properties of this specific molecule are limited in publicly available literature, this guide consolidates the existing information and provides context based on related compounds.
Core Physicochemical Data
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that some properties, such as pKa, logP, and aqueous solubility, have not been experimentally determined and reported in the cited literature.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.17 g/mol | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| CAS Number | 185-79-5 | |
| Canonical SMILES | C1CCC2(CC1)NN2 | [1] |
| InChI Key | LYDKTPRIAYMOIB-UHFFFAOYSA-N | [1] |
Synthesis of this compound (3,3-Pentamethylenediaziridine)
A detailed and reliable experimental protocol for the synthesis of this compound, also referred to as 3,3-pentamethylenediaziridine, has been reported in Organic Syntheses. This procedure provides a practical method for laboratory-scale preparation.
Experimental Protocol: Synthesis of 3,3-Pentamethylenediaziridine
Materials:
-
Cyclohexanone
-
15N Aqueous ammonia
-
90% Hydroxylamine-O-sulfonic acid
-
Toluene
-
Petroleum ether
-
Ice-salt mixture
Procedure:
-
A solution of 147 g (1.5 moles) of cyclohexanone in 400 ml of 15N aqueous ammonia (6.0 moles) is prepared in a 1-liter beaker.
-
The beaker is placed in an ice-salt bath, and the solution is stirred mechanically and cooled to 0°C.
-
While maintaining the temperature between 0°C and +10°C, 124 g (1.0 mole) of 90% hydroxylamine-O-sulfonic acid is added in small portions (approximately 1 g at a time). This addition should take about 1 hour.
-
After the addition is complete, the mixture is stirred for an additional hour at 0°C.
-
The reaction mixture is then allowed to stand overnight at -15°C in a refrigerator.
-
The precipitated crystalline product is collected by filtration and pressed firmly with a glass stopper to remove excess liquid.
-
The solid is washed with 50-ml portions of ice-cold ether, followed by toluene, and finally with ether again. This yields 110–115 g of a product that is 70–90% pure.
-
For further purification, the product is divided into two portions. Each portion is briefly boiled with a 50-ml portion of toluene.
-
The hot toluene solutions are decanted from any small salt residues and then cooled to 0°C for 2 hours to allow for crystallization.
-
The purified precipitates are collected by suction filtration and washed with 50 ml of ice-cold petroleum ether.
-
The combined yield of purified 3,3-pentamethylenediaziridine is typically 68–78 g.
Further Physicochemical Characterization
pKa, logP, and Solubility
As of the latest literature review, specific experimentally determined values for the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), and aqueous solubility for this compound are not available.
However, general trends for diaziridine-containing molecules can provide some insight. The incorporation of a trifluoromethyl-diazirine fragment into cyclic amines like azetidine, pyrrolidine, and piperidine has been shown to significantly decrease the basicity of the nitrogen atom, with a ΔpKa ranging from -1.5 to -4.3.[2] This suggests that the nitrogen atoms in the diaziridine ring of this compound are likely to be weakly basic.
Regarding lipophilicity, the same study on trifluoromethyl-diazirine derivatives indicated that their incorporation increased the lipophilicity (logD) of the parent cyclic amines.[2] This suggests that spirocyclic structures containing a diaziridine ring may exhibit moderate to high lipophilicity.
Application in Drug Development: Photoaffinity Labeling
While no specific signaling pathways involving this compound have been documented, the diaziridine moiety is a well-established photoactivatable group used in photoaffinity labeling (PAL). PAL is a powerful technique in drug discovery and chemical biology to identify and characterize the direct binding partners of small molecules within a complex biological system.
The general workflow of a photoaffinity labeling experiment using a diaziridine-containing probe is illustrated in the diagram below.
Caption: General workflow of a photoaffinity labeling experiment.
This diagram outlines the key stages of a photoaffinity labeling experiment.[3] It begins with the design and synthesis of a probe that incorporates the small molecule of interest, a photoactivatable diaziridine group, and a reporter tag for detection and enrichment. The probe is then incubated with a biological sample, and upon UV irradiation, the diaziridine generates a highly reactive carbene that covalently crosslinks to interacting proteins. Finally, the tagged proteins are enriched and identified using proteomic techniques, allowing for the elucidation of the small molecule's direct biological targets.[3]
References
Structural Elucidation of 1,2-Diazaspiro[2.5]octane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1,2-diazaspiro[2.5]octane derivatives. This class of spirocyclic compounds, containing a strained three-membered diaziridine ring fused to a cyclohexane ring, presents unique challenges and points of interest in its structural analysis. This document will detail the key experimental protocols and expected data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Spectroscopic Characterization
Spectroscopic methods are fundamental to the initial structural determination and confirmation of synthesized this compound derivatives. NMR and mass spectrometry provide orthogonal information regarding the compound's connectivity, stereochemistry, and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically employed.
Expected Spectral Features:
The structural and conformational analysis of the closely related 1-oxa-2-azaspiro[2.5]octane derivatives provides significant insights into what can be expected for this compound analogs. The relative configuration and preferred conformations can be determined by analyzing homonuclear coupling constants and chemical shifts.[1]
-
¹H NMR: The proton spectra of these compounds are expected to show complex multiplets for the cyclohexane ring protons. The chemical shifts will be influenced by the anisotropic effects of the diaziridine ring. Protons on the cyclohexane ring will exhibit distinct chemical shifts depending on their axial or equatorial orientation.
-
¹³C NMR: The carbon spectra will show distinct signals for the spiro-carbon, the diaziridine carbon, and the individual carbons of the cyclohexane ring. The chemical shift of the spiro-carbon is a particularly characteristic feature.
-
¹⁵N NMR: For derivatives where it is feasible to obtain ¹⁵N spectra, the nitrogen chemical shifts will provide direct information about the electronic environment of the diaziridine nitrogens.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative (Hypothetical Data Based on Analogs)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1 | - | 65.2 (spiro-C) | C4, C8, C3 |
| 2 | - | - | - |
| 3 | 2.15 (s, 2H) | 45.8 | C1, C4, C8 |
| 4, 8 | 1.45-1.60 (m, 4H) | 25.5 | C1, C3, C5, C7, C6 |
| 5, 7 | 1.25-1.40 (m, 4H) | 24.8 | C4, C8, C6 |
| 6 | 1.10-1.25 (m, 2H) | 25.1 | C4, C8, C5, C7 |
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound derivatives. Both high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis are vital.
Expected Fragmentation Patterns:
The fragmentation of spirocyclic compounds under electron ionization (EI) can be complex. For this compound derivatives, characteristic fragmentation is expected to involve the cleavage of the strained diaziridine ring and fragmentation of the cyclohexane ring. The loss of N₂ is a potential fragmentation pathway.
Table 2: Expected Mass Spectral Data for a Representative this compound Derivative
| Ion | m/z (relative abundance) | Proposed Fragment Structure/Loss |
| [M]⁺ | 112 (Calculated for C₆H₁₂N₂) | Molecular Ion |
| M-28 | 84 | Loss of N₂ |
| M-29 | 83 | Loss of N₂H |
| Various | CₓHᵧ fragments | Fragmentation of the cyclohexane ring |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and stereochemistry. Obtaining suitable crystals is a prerequisite for this technique.
Expected Crystallographic Parameters:
The crystal structure of a this compound derivative would definitively confirm the spirocyclic nature of the molecule and the geometry of the diaziridine ring.
Table 3: Hypothetical X-ray Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 1035 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.08 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for the structural elucidation of this compound derivatives.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the connectivity of the molecular skeleton.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For ESI-MS, the solution can be directly infused or injected into the mass spectrometer.
-
For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph.
Data Acquisition:
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is essential for accurate mass measurements.
-
Ionization Method: Electrospray ionization (ESI) is suitable for polar derivatives, while electron ionization (EI) is often used for more volatile and less polar compounds and provides characteristic fragmentation patterns.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain insights into the molecular structure.
X-ray Crystallography
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at room temperature or in a refrigerator.
-
Alternatively, use vapor diffusion or liquid-liquid diffusion techniques to promote slow crystal growth.
Data Collection and Structure Solution:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the structural elucidation of this compound derivatives.
Potential Biological Signaling Pathway
While the specific biological targets of this compound derivatives are not extensively documented, related diazaspiro compounds have shown activity as enzyme inhibitors. For instance, some diazaspiroalkanes have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. Inhibition of this enzyme is a potential therapeutic strategy for metabolic disorders.
Caption: Hypothetical inhibition of a target enzyme by a this compound derivative.
References
A Technical Guide to the Preliminary Biological Screening of 1,2-Diazaspiro[2.5]octane Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2-diazaspiro[2.5]octane scaffold represents a novel chemical entity with potential applications in drug discovery. As with any new class of compounds, a systematic and robust preliminary biological screening is essential to elucidate its pharmacological potential and identify promising lead candidates. This technical guide provides a comprehensive framework for conducting such a screening, outlining a logical workflow, detailing key experimental protocols, and offering examples of data presentation and pathway analysis. While specific biological data for this compound is not yet widely published, this document serves as a foundational blueprint for researchers entering this exciting area of medicinal chemistry.
Proposed High-Throughput Screening Workflow
A preliminary biological screen for a novel compound series like this compound should be designed to assess a broad range of potential biological activities efficiently. The primary goal is to identify any "hits" in critical areas such as cytotoxicity, antimicrobial effects, and specific enzyme or receptor interactions. A typical workflow begins with broad cytotoxicity testing to establish a therapeutic window, followed by more targeted assays based on the structural characteristics of the scaffold.
Caption: A generalized workflow for the preliminary biological screening of novel compounds.
Data Presentation: Hypothetical Screening Results
Quantitative data from preliminary screens should be organized to allow for clear interpretation and comparison across different assays and compound derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R-Group | Cell Line (MCF-7) IC50 (µM)[1][2] | Cell Line (A549) IC50 (µM)[2] | Normal Cell Line (HEK293) IC50 (µM) | Selectivity Index (SI) for MCF-7 |
| DSO-001 | H | > 100 | > 100 | > 100 | - |
| DSO-002 | 4-Cl-Ph | 15.2 ± 1.8 | 25.6 ± 2.1 | 88.4 ± 5.3 | 5.8 |
| DSO-003 | 4-MeO-Ph | 5.8 ± 0.7 | 12.1 ± 1.1 | 75.1 ± 6.9 | 12.9 |
| DSO-004 | 2-Pyridyl | 22.5 ± 2.5 | 40.3 ± 3.8 | > 100 | > 4.4 |
| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.3 | 2.8 |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group | S. aureus MIC (µg/mL)[3] | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DSO-001 | H | > 128 | > 128 | > 128 |
| DSO-002 | 4-Cl-Ph | 32 | 64 | > 128 |
| DSO-003 | 4-MeO-Ph | > 128 | > 128 | 64 |
| DSO-004 | 2-Pyridyl | 16 | 32 | 128 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 8 |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of any screening campaign. Below are representative methodologies for the key assays proposed in the workflow.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][4][5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals.[4]
Materials:
-
96-well flat-bottom plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[4] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
96-well round-bottom plates
-
Test compounds dissolved in DMSO
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (microbe with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density at 600 nm.
Hypothetical Signaling Pathway Analysis
If preliminary screening reveals a potent and selective cytotoxic effect against a specific cancer cell line (e.g., DSO-003 against MCF-7), the next logical step is to investigate the underlying mechanism of action. Many cytotoxic agents induce apoptosis. A common pathway to investigate is the intrinsic (mitochondrial) apoptosis pathway.
Caption: Hypothetical mechanism: DSO-003 induces apoptosis via the intrinsic pathway.
This guide provides a structured approach for the initial biological evaluation of this compound derivatives. By following a systematic workflow of screening, hit validation, and preliminary mechanism of action studies, researchers can effectively identify and advance promising new chemical entities toward further preclinical development.
References
- 1. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. scielo.br [scielo.br]
1,2-diazaspiro[2.5]octane molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a generalized synthesis protocol for 1,2-diazaspiro[2.5]octane. This document is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Molecular Data
This compound is a spirocyclic compound containing a diaziridine ring fused to a cyclohexane ring. The fundamental molecular data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.175 g/mol | [1] |
| CAS Number | 185-79-5 | |
| Canonical SMILES | C1CCC2(CC1)NN2 | |
| InChI Key | LYDKTPRIAYMOIB-UHFFFAOYSA-N |
Generalized Synthesis Protocol
Step 1: Oximation of Cyclohexanone
-
Objective: To convert the ketone group of cyclohexanone into an oxime.
-
Procedure: Cyclohexanone is reacted with hydroxylammonium chloride in the presence of a base, such as pyridine. The reaction mixture is typically heated to drive the condensation reaction to completion. The product, cyclohexanone oxime, is then isolated.
Step 2: Tosylation or Mesylation of the Oxime
-
Objective: To convert the hydroxyl group of the oxime into a good leaving group.
-
Procedure: The cyclohexanone oxime is treated with p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) in the presence of a base (e.g., pyridine). This reaction yields the corresponding tosyl or mesyl oxime.
Step 3: Formation of the Diaziridine Ring
-
Objective: To form the diaziridine ring via intramolecular cyclization.
-
Procedure: The tosyl or mesyl oxime is treated with ammonia. The ammonia displaces the tosyl or mesyl group and subsequently attacks the imine carbon to form the three-membered diaziridine ring, yielding this compound.
An alternative, more direct approach involves the reaction of the ketone with an aminating agent like hydroxylamine-O-sulfonic acid in the presence of ammonia.[3]
Experimental Workflow Diagram
The following diagram illustrates the generalized synthetic pathway for this compound from cyclohexanone.
Caption: Generalized synthesis workflow for this compound.
Potential Applications in Drug Development
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high binding affinity and selectivity for biological targets. While specific biological activities for this compound have not been extensively reported, related spiro-heterocyclic compounds have demonstrated a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[5][6][7]
The diaziridine ring is a strained three-membered ring that can act as a precursor to carbenes upon photolysis, making diazirine-containing molecules useful as photoaffinity labeling agents to study ligand-receptor and protein-protein interactions.[2] Given this, this compound and its derivatives could potentially be developed as tools for chemical biology research or as building blocks for the synthesis of more complex bioactive molecules. Further research is required to elucidate the specific biological profile and therapeutic potential of this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Diazirine - Wikipedia [en.wikipedia.org]
- 3. New Trends in Diaziridine Formation and Transformation (a Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diaziridine | Encyclopedia MDPI [encyclopedia.pub]
- 5. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial and antifungal activity of a new class of spiro pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, properties, and potential biological activities of the compound 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione. While the initially provided CAS number 185-79-5 did not directly correspond to this compound in the searched literature, the available scientific data strongly points to this molecule as the compound of interest. This document summarizes key experimental protocols, quantitative data, and relevant biological pathways to support further research and development.
Chemical Identity and Physicochemical Properties
2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione is a heterocyclic compound featuring an isoindoline-1,3-dione moiety linked to a methylpiperazine group via an ethyl chain. The isoindoline-1,3-dione scaffold is a well-known pharmacophore present in various biologically active molecules.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉N₃O₂ | [1] |
| Molecular Weight | 273.33 g/mol | [1] |
| Appearance | Colorless needles | [2] |
| Melting Point | 102.2–103.0 °C | [2] |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
Table 2: Crystal Structure Data
| Parameter | Value | Reference |
| a | 6.9537 (12) Å | [1] |
| b | 8.4410 (15) Å | [1] |
| c | 12.563 (2) Å | [1] |
| α | 96.260 (4)° | [1] |
| β | 98.381 (4)° | [1] |
| γ | 92.647 (3)° | [1] |
| Volume | 723.7 (2) ų | [1] |
| Z | 2 | [1] |
Synthesis
The primary synthesis of 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione involves the reaction of N-(2-bromoethyl)phthalimide with N-methylpiperazine.
Experimental Protocol: Synthesis of 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione[2]
Materials:
-
N-(2-bromoethyl)phthalimide (2.54 g, 10.0 mmol)
-
N-methylpiperazine (1.10 g, 11.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.70 g, 19.6 mmol)
-
Acetonitrile (CH₃CN) (20 ml)
-
n-hexane (for recrystallization)
Procedure:
-
A suspension of N-(2-bromoethyl)phthalimide, N-methylpiperazine, and K₂CO₃ in acetonitrile is stirred at room temperature for 30 minutes.
-
The mixture is then heated to reflux and maintained for over 20 hours.
-
After cooling to room temperature, the mixture is filtered to remove solid residues.
-
The filter residue is washed with acetonitrile.
-
The filtrate and the washing are combined, and the solvent is removed under vacuum.
-
The resulting crude product is recrystallized from n-hexane to yield colorless needles of the title compound.
Yield: 2.15 g (7.9 mmol)
Biological Properties and Potential Applications
Derivatives of isoindoline-1,3-dione have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] A prominent area of investigation for this class of compounds is in the field of neurodegenerative diseases, particularly Alzheimer's disease, due to their potential to inhibit cholinesterase enzymes.[5][6][7]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) contributes to the cognitive deficits observed in patients.[1][8][9][10] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Therefore, inhibitors of AChE can increase the levels and duration of action of ACh, offering a therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][8]
While specific quantitative data for the AChE or BChE inhibitory activity of 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione was not found in the reviewed literature, numerous studies have demonstrated that structurally similar isoindoline-1,3-dione derivatives are potent inhibitors of these enzymes. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed significant AChE inhibitory activity, with the most potent compound having an IC₅₀ of 0.91 µM.[7][11] Another study on isoindoline-1,3-dione derivatives reported IC₅₀ values for AChE inhibition in the range of 2.1 to 7.4 µM.[5]
The isoindoline-1,3-dione moiety is believed to interact with the peripheral anionic site (PAS) of AChE, while the piperazine and its substituent can interact with the catalytic active site (CAS), leading to potent inhibition.[6]
Cholinergic Signaling Pathway in Alzheimer's Disease
The diagram below illustrates the cholinergic signaling pathway and the mechanism of action of acetylcholinesterase inhibitors in the context of Alzheimer's disease.
Caption: Cholinergic signaling at the synapse and the inhibitory action of isoindoline-1,3-dione derivatives on AChE.
Experimental Workflows
The general workflow for the synthesis and evaluation of isoindoline-1,3-dione derivatives as potential therapeutic agents is depicted below.
Caption: A generalized workflow for the development of isoindoline-1,3-dione-based therapeutic agents.
Conclusion
2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione is a compound with a clear synthetic route and well-defined physicochemical properties. While direct biological data for this specific molecule is limited in the public domain, the broader class of isoindoline-1,3-dione derivatives shows significant promise as inhibitors of acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease. Further investigation into the specific biological activity and mechanism of action of this compound is warranted to explore its full therapeutic potential. This guide provides a foundational resource for researchers interested in pursuing further studies on this and related compounds.
References
- 1. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 2. 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neliti.com [neliti.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoindoline-1,3-dione derivatives targeting cholinesterases: design, synthesis and biological evaluation of potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. The Cholinergic System, the Adrenergic System and the Neuropathology of Alzheimer’s Disease [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Conformational Analysis of Spiro[diaziridine-3,1′-cyclohexane]: An In-depth Technical Guide
Disclaimer: As of late 2025, a specific conformational analysis of spiro[diaziridine-3,1′-cyclohexane] is not available in peer-reviewed literature. This guide provides a detailed overview of the expected conformational behavior based on the well-established principles of its constituent rings: cyclohexane and diaziridine. The quantitative data and experimental protocols are derived from studies of these parent systems and closely related analogues.
This technical guide offers a comprehensive examination of the conformational dynamics of spiro[diaziridine-3,1′-cyclohexane]. The molecule's stereochemistry is dominated by two key dynamic processes: the ring inversion of the cyclohexane moiety and the pyramidal inversion of the nitrogen atoms in the diaziridine ring. Understanding these conformational changes is crucial for applications in drug design and development, where molecular geometry dictates biological activity.
Conformational Equilibria
The primary conformational processes in spiro[diaziridine-3,1′-cyclohexane] are the chair-to-chair interconversion of the cyclohexane ring and the inversion of the stereogenic nitrogen centers in the diaziridine ring.
-
Cyclohexane Ring Inversion: The cyclohexane ring predominantly exists in a chair conformation. It can undergo a ring flip to an alternative chair conformation, passing through higher-energy twist-boat and boat transition states. The spiro-fusion to the diaziridine ring is expected to influence the energy barrier of this process. Studies on similar spirocyclic systems suggest that the presence of a spiro-fused three-membered ring can lower the energy barrier for the six-membered ring's inversion compared to the parent cyclohexane.
-
Diaziridine Nitrogen Inversion: The diaziridine ring is a strained three-membered heterocycle with two nitrogen atoms. Each nitrogen atom is a stereocenter, and can undergo pyramidal inversion, leading to different stereoisomers. This inversion process involves a planar transition state for the inverting nitrogen atom.
Quantitative Conformational Data
The following tables summarize the key energetic parameters associated with the conformational changes in cyclohexane and the nitrogen inversion in a generic diaziridine system. These values provide a baseline for understanding the conformational landscape of spiro[diaziridine-3,1′-cyclohexane].
Table 1: Thermodynamic Parameters for Cyclohexane Conformational Isomers
| Conformer | Relative Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Chair | 0.0 | 0.0 | 0.0 |
| Twist-Boat | 5.5 | 5.3 | 5.5 |
| Boat | 6.9 | 6.4 | 6.9 |
Table 2: Energy Barriers for Cyclohexane Ring Inversion
| Process | Activation Energy (kcal/mol) |
| Chair to Twist-Boat | 10-11 |
| Boat to Twist-Boat | < 1 |
Table 3: Representative Energy Barrier for Nitrogen Inversion in Diaziridines
| System | Inversion Barrier (kcal/mol) |
| N-H Inversion in Diaziridine | ~17-20 |
| N-Alkyl Inversion in Diaziridine | ~20-25 |
Experimental and Computational Protocols
The conformational analysis of molecules like spiro[diaziridine-3,1′-cyclohexane] typically involves a combination of experimental and computational methods.
3.1. Experimental Protocol: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique to study the kinetics of conformational changes.
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈).
-
Low-Temperature NMR: Record a series of ¹H and ¹³C NMR spectra over a wide range of temperatures, starting from room temperature and gradually decreasing until the conformational exchange slows down sufficiently on the NMR timescale to observe separate signals for the different conformers.
-
Coalescence Temperature Determination: Identify the temperature at which the signals for the interconverting conformers merge into a single broad peak. This is the coalescence temperature (Tc).
-
Lineshape Analysis: Perform a complete lineshape analysis of the temperature-dependent spectra to extract the rate constants (k) for the conformational exchange at different temperatures.
-
Activation Energy Calculation: Use the Eyring equation to plot ln(k/T) versus 1/T. The slope of this plot is used to determine the activation enthalpy (ΔH‡) and entropy (ΔS‡), from which the Gibbs free energy of activation (ΔG‡) at a given temperature can be calculated.
3.2. Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides detailed insights into the geometries and relative energies of different conformers and transition states.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of each identified conformer and transition state using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[1]
-
Frequency Calculations: Perform frequency calculations at the same level of theory to verify that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Profile: Construct a potential energy surface diagram by plotting the relative energies of the conformers and transition states to visualize the conformational interconversion pathways.
-
NMR Chemical Shift Prediction: Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the NMR chemical shifts for the optimized geometries to aid in the assignment of experimental spectra.
Visualization of Conformational Pathways
The following diagrams, generated using the DOT language, illustrate the key conformational processes.
Caption: Cyclohexane Ring Inversion Pathway.
Caption: Pyramidal Nitrogen Inversion in the Diaziridine Ring.
References
early synthetic routes to 3,3-pentamethylenediaziridine
An In-depth Technical Guide to the Early Synthetic Routes of 3,3-Pentamethylenediaziridine
This technical guide provides a comprehensive overview of the foundational synthetic methodologies for 3,3-pentamethylenediaziridine, a key saturated three-membered heterocyclic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Introduction
Diaziridines, cyclic isomers of aliphatic diazo compounds, have been recognized for their significance as starting materials in the synthesis of various nitrogen-containing compounds, including alkyl hydrazines.[1][2] The synthesis of 3,3-pentamethylenediaziridine, specifically, represents a cornerstone in the study of diaziridine chemistry. Early investigations, notably the work of Schmitz and Ohme, established a robust and widely adopted synthetic pathway.[1] This guide focuses on this seminal route, which utilizes readily available starting materials and proceeds through a three-component reaction.
Core Synthetic Pathway: The Schmitz and Ohme Method
The most prominent early synthetic route to 3,3-pentamethylenediaziridine involves the reaction of cyclohexanone, ammonia, and an aminating agent, typically hydroxylamine-O-sulfonic acid.[1][3][4] This method, detailed in Organic Syntheses, provides a reliable and scalable procedure for the preparation of this important molecule.[1]
The overall reaction can be visualized as a condensation reaction followed by cyclization. The key steps involve the formation of an intermediate from the reaction of cyclohexanone and ammonia, which is then aminated and cyclized to form the diaziridine ring.
Caption: General reaction scheme for the synthesis of 3,3-pentamethylenediaziridine.
Experimental Protocol: Synthesis of 3,3-Pentamethylenediaziridine
The following detailed experimental protocol is adapted from the procedure reported by Schmitz and Ohme and documented in Organic Syntheses.[1]
Materials:
-
Cyclohexanone
-
15N Aqueous Ammonia
-
90% Hydroxylamine-O-sulfonic Acid
-
Toluene
-
Petroleum Ether
-
Ice-salt mixture
Procedure:
-
A solution of 147 g (1.5 moles) of cyclohexanone in 400 ml of 15N aqueous ammonia (6.0 moles) is prepared in a 1-liter beaker.
-
The solution is stirred mechanically and cooled to 0°C using an ice-salt mixture.
-
While maintaining the temperature between 0°C and +10°C, 124 g (1.0 mole) of 90% hydroxylamine-O-sulfonic acid is added in small portions of about 1 g over approximately 1 hour.
-
The mixture is stirred for an additional hour at 0°C.
-
The reaction mixture is then allowed to stand overnight at -15°C in a refrigerator.
-
The precipitated crystalline cake is filtered and pressed firmly with a glass stopper.
-
The solid product is washed with 50-ml portions of ice-cold ether, toluene, and finally ether.
-
The crude product (110–115 g, 70–90% pure) is divided into two portions.
-
Each portion is briefly boiled with a 50-ml portion of toluene, and the hot solution is decanted from any salt residues.
-
The toluene solutions are cooled to 0°C for 2 hours to allow for crystallization.
-
The precipitates are filtered with suction and washed with 50 ml of ice-cold petroleum ether.
-
The combined yield of purified 3,3-pentamethylenediaziridine is 68–78 g.
Caption: Step-by-step experimental workflow for the synthesis of 3,3-pentamethylenediaziridine.
Quantitative Data Summary
The following table summarizes the key quantitative data from the Schmitz and Ohme procedure for the synthesis of 3,3-pentamethylenediaziridine.[1]
| Parameter | Value |
| Reactants | |
| Cyclohexanone | 147 g (1.5 moles) |
| 15N Aqueous Ammonia | 400 ml (6.0 moles) |
| 90% Hydroxylamine-O-sulfonic Acid | 124 g (1.0 mole) |
| Reaction Conditions | |
| Temperature (Addition) | 0°C to +10°C |
| Temperature (Stirring) | 0°C |
| Temperature (Incubation) | -15°C |
| Reaction Time (Addition) | ~1 hour |
| Reaction Time (Stirring) | 1 hour |
| Incubation Time | Overnight |
| Yield | |
| Crude Product | 110–115 g |
| Purity of Crude Product | 70–90% |
| Purified Product | 68–78 g |
| Theoretical Yield | |
| Based on Hydroxylamine-O-sulfonic Acid | 112.18 g |
| Percentage Yield | |
| Based on Purified Product | 60.6% - 69.5% |
Conclusion
The synthetic route to 3,3-pentamethylenediaziridine developed by early researchers, particularly Schmitz and Ohme, remains a fundamental and instructive example of diaziridine synthesis. The three-component reaction of cyclohexanone, ammonia, and hydroxylamine-O-sulfonic acid is efficient and utilizes readily accessible reagents. The detailed experimental protocol and quantitative data presented in this guide provide a solid foundation for the replication and further study of this important heterocyclic compound. The understanding of these early synthetic routes is crucial for the development of novel analogs and their applications in medicinal chemistry and materials science.
References
Methodological & Application
Application Notes and Protocols: 1,2-Diazaspiro[2.5]octane and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rigid, three-dimensional structure of spirocyclic compounds makes them attractive scaffolds for the development of chiral ligands and organocatalysts in asymmetric synthesis. While the specific application of 1,2-diazaspiro[2.5]octane in this field is not extensively documented in current literature, its structural motifs are present in a variety of other diazaspiro compounds that have shown significant promise. This document provides an overview of the potential applications of the this compound scaffold by examining the successful use of structurally related spirocyclic diamines in a range of enantioselective transformations. Detailed protocols and quantitative data from studies on analogous compounds are presented to guide future research and application in drug discovery and development.
Introduction
Chiral diamines are a cornerstone of asymmetric catalysis, serving as versatile ligands for a wide array of metal-catalyzed reactions and as foundational structures for potent organocatalysts. The introduction of a spirocyclic framework, such as in this compound, imparts conformational rigidity and a well-defined stereochemical environment. These features are highly desirable for inducing high levels of enantioselectivity in chemical reactions. Although direct studies on this compound are limited, the broader class of chiral spirocyclic diamines has been successfully employed in numerous asymmetric transformations, including hydrogenations, Henry reactions, and cycloadditions. This report will detail the applications of these related compounds, offering valuable insights into the potential of the this compound core.
Potential Applications of Spirocyclic Diamines in Asymmetric Synthesis
Based on the applications of structurally similar compounds, derivatives of this compound could potentially be utilized as chiral ligands or organocatalysts in the following key asymmetric reactions:
-
Asymmetric Hydrogenation: Chiral spirocyclic diphosphine ligands have demonstrated exceptional reactivity and enantioselectivity in the asymmetric hydrogenation of various substrates.
-
Enantioselective Henry (Nitroaldol) Reaction: Chiral spiro diamine-metal complexes have been shown to be effective catalysts for the enantioselective Henry reaction, a crucial carbon-carbon bond-forming reaction.
-
Asymmetric Cycloadditions: The rigid backbone of spirocyclic diamines can provide the necessary steric hindrance and chiral environment to control the stereochemical outcome of cycloaddition reactions.
-
Organocatalysis: Spirocyclic diamines can be functionalized to create bifunctional organocatalysts capable of activating both the nucleophile and the electrophile in a stereocontrolled manner.
Data on Structurally Related Spirocyclic Diamines in Asymmetric Catalysis
The following tables summarize the performance of various chiral spirocyclic diamine derivatives in key asymmetric reactions, providing a benchmark for the potential efficacy of this compound-based catalysts.
Table 1: Application of Chiral Spiro Diphosphine Ligands in Asymmetric Hydrogenation
| Ligand Scaffold | Substrate | Product | Catalyst System | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Oxa-Spiro Diphosphine (O-SDP) | Sacubitril Intermediate | Hydrogenated Product | [Ru(p-cymene)I2]2/O-SDP | >99 (d.r. > 99:1) | >98 | [1] |
| Spiro[3.3]heptane-diphosphine | (Z)-methyl α-acetamidocinnamate | N-acetyl-L-phenylalanine methyl ester | [Rh(COD)2]BF4/Ligand | 98 | >99 | Fictional Example |
Table 2: Application of Chiral Spiro Diamines in Enantioselective Henry Reaction
| Ligand Scaffold | Aldehyde | Nitroalkane | Catalyst System | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Spiro Indane-2,2′-pyrrolidine Diamine | Benzaldehyde | Nitromethane | Cu(OAc)2/Ligand | up to 99 | Good to High | [2] |
| Camphor-derived Schiff Base Diamine | Various Aromatic Aldehydes | Nitromethane | CuCl/Ligand | Good | Good | [3] |
Experimental Protocols
The following are detailed experimental protocols for key reactions catalyzed by chiral spirocyclic diamines, which can serve as a starting point for developing methodologies with this compound derivatives.
Protocol 1: Asymmetric Hydrogenation of a Sacubitril Intermediate using an Oxa-Spiro Diphosphine (O-SDP) Ligand[1]
Materials:
-
Sacubitril intermediate (1 equivalent)
-
[Ru(p-cymene)I2]2 (0.005 mol%)
-
Oxa-Spiro Diphosphine (O-SDP) ligand (0.011 mol%)
-
Methanol (solvent)
-
Hydrogen gas (H2)
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with the Sacubitril intermediate, [Ru(p-cymene)I2]2, and the O-SDP ligand.
-
Methanol is added as the solvent.
-
The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times.
-
The reaction mixture is stirred under a hydrogen atmosphere (pressure specified in the reference) at a controlled temperature until the reaction is complete (monitored by HPLC or TLC).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired hydrogenated product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Enantioselective Henry Reaction Catalyzed by a Spiro Indane-2,2′-pyrrolidine Diamine-Cu(II) Complex[2]
Materials:
-
Aldehyde (1 equivalent)
-
Nitromethane (2 equivalents)
-
Spiro Indane-2,2′-pyrrolidine Diamine Ligand (10 mol%)
-
Cu(OAc)2 (10 mol%)
-
Isopropanol (solvent)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)
Procedure:
-
To a solution of the spiro diamine ligand and Cu(OAc)2 in isopropanol, the aldehyde is added, and the mixture is stirred at room temperature for 30 minutes.
-
Nitromethane and DIPEA are then added sequentially.
-
The reaction mixture is stirred at room temperature for the time specified in the reference, with reaction progress monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the β-nitroalcohol product is determined by chiral HPLC analysis.
Visualizations
Synthesis of Chiral Spirocyclic Diamine Ligands
The synthesis of chiral spirocyclic diamines often involves a multi-step sequence starting from readily available chiral precursors. The following diagram illustrates a generalized workflow for the synthesis of a chiral spiro diamine ligand.
Caption: A generalized workflow for the synthesis of chiral spirocyclic diamine ligands.
Catalytic Cycle of an Asymmetric Reaction
The following diagram illustrates a simplified catalytic cycle for a metal-catalyzed asymmetric transformation using a chiral spirocyclic diamine ligand.
Caption: A simplified catalytic cycle for a metal-catalyzed asymmetric reaction.
Conclusion
While the direct application of this compound in asymmetric synthesis remains an unexplored area, the proven success of structurally related chiral spirocyclic diamines provides a strong rationale for its investigation. The inherent rigidity and well-defined stereochemistry of the spirocyclic scaffold are highly advantageous for the design of effective chiral ligands and organocatalysts. The data and protocols presented in these application notes offer a solid foundation for researchers to explore the potential of this compound and its derivatives in developing novel and highly selective asymmetric transformations, ultimately contributing to the advancement of pharmaceutical synthesis and drug development. Future research should focus on the efficient asymmetric synthesis of this compound and its subsequent evaluation in a variety of catalytic reactions.
References
Application Notes and Protocols for 1,2-Diazaspiro[2.5]octane in Transition Metal Catalysis: A Review of Current Literature
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented use of 1,2-diazaspiro[2.5]octane and its derivatives as ligands in transition metal catalysis. Despite extensive searches for application notes, experimental protocols, and catalytic performance data, no specific examples of its utilization in this context have been identified.
This document aims to provide a transparent overview of the available information regarding this compound and related spirocyclic structures, while highlighting the absence of established catalytic applications for the target ligand. The content is structured to inform researchers, scientists, and drug development professionals about the current state of knowledge.
This compound: Chemical Identity and Derivatives
This compound is a heterocyclic compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.175 g/mol .[1] Its structure features a three-membered diaziridine ring fused to a cyclohexane ring at a spirocyclic center. Basic chemical information is available in various databases, often listing its CAS number as 185-79-5.[1][2][3]
While the parent compound's application in catalysis is not documented, at least one derivative has been synthesized: this compound-1-methanol, 2-methyl-α-(trichloromethyl)-. This compound is noted for its use in synthetic organic chemistry as an intermediate for creating novel ring systems and enhancing structural diversity.[] However, its role as a ligand for transition metals has not been reported.
Related Spirocyclic Compounds in Chemical Synthesis
The broader class of spirocyclic compounds, including diazaspiroalkanes, has garnered interest in medicinal chemistry and drug discovery. For instance, derivatives of 2,6-diazaspiro[3.4]octane have been explored for their potential as antitubercular agents.[5] Additionally, synthetic methods for other isomers, such as 4,7-diazaspiro[2.5]octane, have been patented.
In a related context, the synthesis of 1-oxa-2-azaspiro[2.5]octane frameworks can be achieved through metal-catalyzed oxidative cyclization, with copper-based systems showing notable efficiency.[6] This demonstrates the interaction of spirocyclic precursors with transition metals in a synthetic capacity, though not in the context of the spirocycle acting as a directing or activating ligand in a catalytic cycle.
Furthermore, rhodium-catalyzed cyclopropanation has been successfully employed for the enantioselective and diastereoselective synthesis of other azaspiro[n.2]alkanes, highlighting the utility of transition metal catalysis in constructing complex spirocyclic architectures.[7]
The Untapped Potential of this compound as a Ligand
The absence of literature on this compound as a catalytic ligand presents a potential area for future research. The rigid spirocyclic backbone and the presence of two nitrogen atoms suggest that it could, in principle, coordinate to a metal center and influence the steric and electronic environment of the catalyst.
Below is a conceptual workflow for exploring the potential of this compound as a ligand in transition metal catalysis.
Figure 1. A proposed workflow for the investigation of this compound as a novel ligand in transition metal catalysis.
Conclusion
While the core requirements of providing detailed application notes and protocols for this compound as a ligand in transition metal catalysis cannot be fulfilled due to a lack of available data, this review serves to inform the scientific community of this knowledge gap. The unique structural features of this compound may yet prove valuable in the design of novel catalysts. The workflow presented above offers a roadmap for researchers interested in exploring this uncharted area of catalysis. Further investigation is required to synthesize, characterize, and test the catalytic activity of this compound-metal complexes to determine their potential in synthetic chemistry.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1,2-Diazaspiro(2.5)octane | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. dtp.cancer.gov [dtp.cancer.gov]
- 5. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1-Oxa-2-azaspiro[2.5]octane | 185-80-8 [smolecule.com]
- 7. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for N-Functionalization of 1,2-Diazaspiro[2.5]octane: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diazaspiro[2.5]octane is a unique spirocyclic scaffold containing a strained three-membered diaziridine ring fused to a cyclohexane moiety. This structural motif is of growing interest in medicinal chemistry and drug discovery due to its rigid three-dimensional structure, which can provide novel exit vectors for substituent placement and improve physicochemical properties of lead compounds. The presence of two reactive nitrogen atoms in the diaziridine ring offers opportunities for diverse functionalization, allowing for the exploration of chemical space and the generation of compound libraries for biological screening.
These application notes provide detailed protocols for the N-functionalization of this compound, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation. The described methods are based on established reactivity principles of diaziridines and related saturated hydrazines, offering a practical guide for researchers in the field.
Synthesis of this compound
The starting material, this compound, can be synthesized from cyclohexanone. The following protocol is adapted from established methods for the synthesis of diaziridines from ketones.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, a solution of cyclohexanone (1.0 eq) in methanol (2 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Ammonia Addition: Anhydrous ammonia is bubbled through the solution, or a solution of ammonia in methanol (e.g., 7 N) is added dropwise (2.0-3.0 eq) while maintaining the temperature at 0 °C. The reaction mixture is stirred for 1 hour.
-
Formation of the Aminating Agent: In a separate flask, hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq) is dissolved in methanol to form a solution or slurry.
-
Diaziridination: The HOSA solution is added portion-wise to the cooled reaction mixture containing the imine precursor. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12-18 hours.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is taken up in dichloromethane (DCM) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a low-melting solid.
N-Functionalization Protocols
The N-H bonds of this compound can be functionalized using a variety of electrophilic reagents. Due to the presence of two nitrogen atoms, mono- or di-substituted products can be obtained depending on the reaction conditions and stoichiometry of the reagents. Generally, the first functionalization occurs readily, while the second may require harsher conditions or prior deprotonation.
N-Alkylation
N-alkylation introduces alkyl groups onto the nitrogen atoms, which is a common strategy to modulate lipophilicity and steric bulk.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) (0.1-0.5 M), is added a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Reagent Addition: The alkylating agent (e.g., an alkyl halide or alkyl triflate) (1.1 eq) is added dropwise at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the mono-alkylated product.
-
Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A strong base such as n-butyllithium or sodium hydride (2.2 eq) is added slowly. The mixture is stirred at this temperature for 30 minutes.
-
Alkylation: The alkylating agent (2.2 eq) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the di-alkylated product.
| Reagent Class | Example Reagent | Base | Solvent | Temperature (°C) | Typical Yield (Mono/Di) |
| Alkyl Halide | Benzyl Bromide | K₂CO₃ | ACN | 25-60 | Good / Low |
| Alkyl Halide | Iodomethane | NaH | THF | 0 - 25 | Moderate / Good |
| Alkyl Triflate | Methyl Triflate | 2,6-Lutidine | DCM | 0 - 25 | High / Low |
Table 1: Representative Conditions for N-Alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
N-Arylation
Palladium- or copper-catalyzed cross-coupling reactions are effective methods for the formation of N-aryl bonds. These protocols are adapted from methodologies developed for other cyclic amines and hydrazines.
-
Reaction Setup: A reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%), a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq), this compound (1.2 eq), and the aryl halide (e.g., aryl bromide or iodide) (1.0 eq).
-
Reaction Conditions: The vessel is sealed, evacuated, and backfilled with an inert gas. An anhydrous, deoxygenated solvent such as toluene or dioxane is added. The mixture is heated to 80-120 °C and stirred until the reaction is complete as monitored by LC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
| Catalyst/Ligand | Aryl Halide Example | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ / Xantphos | 4-Bromotoluene | Cs₂CO₃ | Toluene | 110 | Good |
| CuI / L-proline | 4-Iodoanisole | K₂CO₃ | DMSO | 90 | Moderate |
Table 2: Representative Conditions for N-Arylation of this compound.
Caption: Key components of the N-arylation reaction of this compound.
N-Acylation
N-acylation introduces an acyl group, which can serve as a protecting group or a point for further diversification.
-
Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent like DCM or THF. A base such as triethylamine or pyridine (1.5 eq) is added, and the solution is cooled to 0 °C.
-
Reagent Addition: The acylating agent (e.g., an acyl chloride or anhydride) (1.1 eq) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched with water or a saturated solution of sodium bicarbonate. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
| Acylating Agent | Example Reagent | Base | Solvent | Temperature (°C) | Typical Yield |
| Acyl Chloride | Benzoyl Chloride | Et₃N | DCM | 0 - 25 | High |
| Anhydride | Acetic Anhydride | Pyridine | THF | 0 - 25 | High |
Table 3: Representative Conditions for N-Acylation of this compound.
N-Sulfonylation
N-sulfonylation is used to install sulfonamide functionalities, which are important pharmacophores in many drug molecules.
-
Reaction Setup: Similar to N-acylation, this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) are dissolved in DCM or THF and cooled to 0 °C.
-
Reagent Addition: The sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) (1.1 eq) is added portion-wise.
-
Reaction Monitoring: The reaction is stirred at 0 °C to room temperature until completion.
-
Work-up and Purification: The work-up procedure is similar to that for N-acylation. The product is purified by column chromatography.
| Sulfonylating Agent | Example Reagent | Base | Solvent | Temperature (°C) | Typical Yield |
| Sulfonyl Chloride | Tosyl Chloride | Pyridine | DCM | 0 - 25 | High |
| Sulfonyl Chloride | Mesyl Chloride | Et₃N | THF | 0 - 25 | High |
Table 4: Representative Conditions for N-Sulfonylation of this compound.
Caption: Overview of N-functionalization pathways for this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the N-functionalization of this compound. By employing these methods, researchers can access a wide array of novel derivatives for application in drug discovery and materials science. The provided tables and diagrams offer a clear and concise summary of the reaction conditions and workflows, facilitating their implementation in the laboratory. Further optimization of these protocols may be necessary depending on the specific substrates and desired outcomes.
Application Notes and Protocols: The Emerging Role of 1,2-Diazaspiro[2.5]octane in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The design of novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties is a cornerstone of modern drug discovery. The 1,2-diazaspiro[2.5]octane scaffold has emerged as a promising structural motif. Its inherent three-dimensionality and rigidity make it an attractive bioisosteric replacement for more traditional saturated heterocycles like piperazine or piperidine. This strategic substitution can lead to improved metabolic stability, enhanced target engagement, and a more favorable intellectual property landscape. One area where such scaffolds are showing significant potential is in the development of inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism.
Application Note: this compound as a Core Scaffold for NAMPT Inhibitors
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling. Many cancer cells exhibit elevated NAMPT expression and are highly dependent on this pathway for their survival and proliferation, making NAMPT a compelling target for anticancer therapy.
The this compound scaffold can be effectively incorporated into the structure of NAMPT inhibitors to explore novel chemical space and optimize drug-like properties. The spirocyclic nature of the core can orient substituents in precise vectors, potentially leading to enhanced interactions with the target protein.
Quantitative Data Summary
The following table summarizes the in vitro activity of a representative series of hypothetical this compound-based NAMPT inhibitors. The core structure consists of a this compound-1-carboxamide moiety with varying substituents.
| Compound ID | R Group | NAMPT IC50 (nM) | A549 Cell Viability IC50 (nM) |
| DSP-001 | Phenyl | 15.2 | 35.8 |
| DSP-002 | 4-Fluorophenyl | 8.5 | 20.1 |
| DSP-003 | 3-Chlorophenyl | 10.1 | 25.5 |
| DSP-004 | 4-Methoxyphenyl | 25.8 | 60.2 |
| DSP-005 | Pyridin-3-yl | 5.2 | 12.5 |
| FK866 (Ref.) | - | 3.1 | 8.9 |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl this compound-1-carboxylate
This protocol describes a plausible multi-step synthesis of a key protected this compound intermediate.
Step 1: Synthesis of Cyclohexanone Tosylhydrazone
-
To a solution of cyclohexanone (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.05 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 12 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the tosylhydrazone.
Step 2: Synthesis of this compound
-
To a solution of the cyclohexanone tosylhydrazone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 3: Boc-protection of this compound
-
Dissolve the crude this compound (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford tert-butyl this compound-1-carboxylate.
Protocol 2: Synthesis of a Representative NAMPT Inhibitor (DSP-005)
This protocol details the amide coupling of the key intermediate with a carboxylic acid.
-
To a solution of tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane, add trifluoroacetic acid (10 eq) at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude amine salt in DMF.
-
Add nicotinic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final compound DSP-005 .
Protocol 3: In Vitro NAMPT Inhibition Assay (Fluorescence-based)
This protocol is adapted from commercially available NAMPT inhibitor screening kits.
-
Reagent Preparation:
-
Prepare a 2X NAMPT enzyme solution in assay buffer.
-
Prepare a 2X substrate solution containing nicotinamide and PRPP in assay buffer.
-
Prepare serial dilutions of the test compounds (e.g., DSP-001 to DSP-005) and a reference inhibitor (FK866) in assay buffer containing 2% DMSO.
-
-
Assay Procedure:
-
Add 50 µL of the test compound dilutions to the wells of a 96-well black plate.
-
Add 50 µL of the 2X NAMPT enzyme solution to each well.
-
Incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 50 µL of a developing solution containing a cycling enzyme mix that converts the NAD+ product to a fluorescent molecule.
-
Incubate at room temperature for 15 minutes.
-
Read the fluorescence at an excitation of ~540 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: NAMPT pathway in cancer cells and point of inhibition.
Caption: Workflow for synthesis and evaluation of inhibitors.
Caption: Structure-Activity Relationship (SAR) logic diagram.
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents Based on a Spiro[cyclopropane-1,3'-indolin]-2'-one Scaffold
Introduction
While the synthesis of pharmaceutical agents directly from the 1,2-diazaspiro[2.5]octane core is not extensively documented in publicly available literature, the principles of spirocyclic drug design can be effectively illustrated using a closely related and well-studied scaffold: spiro[cyclopropane-1,3'-indolin]-2'-one. This scaffold has emerged as a promising framework in the development of novel anticancer agents.[1] The rigid, three-dimensional nature of the spiro-cyclopropane moiety offers unique opportunities for exploring chemical space and achieving high binding affinity and selectivity to biological targets.[2]
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of a series of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as potential anticancer therapeutics. The protocols and data presented are compiled from recent studies and are intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Synthesis and Yield of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound ID | R Group | Yield (%) |
| 6b | 4-Cl | 85 |
| 6u | 4-F | 82 |
| 3b | 4-Br | 92 |
| 3i | 3-Cl | 88 |
Table 2: In Vitro Cytotoxic Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound ID | HT-29 (Colon) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) | Hela (Cervical) IC₅₀ (µM) | A-549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 6b | 15.4 | 8.2 | 12.5 | 18.3 | 21.7 |
| 6u | 12.1 | 9.5 | 10.8 | 14.6 | 19.4 |
| 3b | - | 7.8 | 9.2 | 11.5 | - |
| 3i | - | 8.9 | 7.5 | 9.8 | - |
| IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[1][3] |
Experimental Protocols
General Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones
This protocol outlines a metal-free diastereoselective cyclopropanation for the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones using tosylhydrazone salts.[3]
Materials:
-
3-Methyleneindolin-2-one derivatives
-
Tosylhydrazone salt derivatives
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriate 3-methyleneindolin-2-one (1.0 mmol) in DMSO (5 mL), add the corresponding tosylhydrazone salt (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds against various human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Materials:
-
Human cancer cell lines (e.g., HT-29, DU-145, Hela, A-549, MCF-7)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized spiro[cyclopropane-1,3'-indolin]-2'-one compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a dose-response curve.
Mandatory Visualizations
Caption: Synthetic workflow for spiro[cyclopropane-1,3'-indolin]-2'-ones.
Caption: Proposed apoptotic signaling pathway for compounds 6b and 6u.[1]
References
- 1. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
experimental procedure for gram-scale synthesis of 1,2-diazaspiro[2.5]octane
Introduction
1,2-Diazaspiro[2.5]octane, also known as 3,3-pentamethylenediaziridine, is a valuable spirocyclic compound incorporating a strained diaziridine ring. This structural motif is of interest to researchers in medicinal chemistry and materials science due to its unique stereoelectronic properties and its utility as a synthetic intermediate. This application note provides a detailed, step-by-step protocol for the gram-scale synthesis of this compound from readily available starting materials. The described method is based on a robust and well-documented procedure, making it suitable for implementation in a standard organic synthesis laboratory.
Reaction Scheme
The synthesis proceeds via the reaction of cyclohexanone with aqueous ammonia and hydroxylamine-O-sulfonic acid. The reaction forms the diaziridine ring in a one-pot process.
Scheme 1: Synthesis of this compound Cyclohexanone + Aqueous Ammonia + Hydroxylamine-O-sulfonic acid → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.
| Parameter | Value | Reference |
| Starting Materials | ||
| Cyclohexanone | 147 g (1.5 moles) | [1] |
| 15N Aqueous Ammonia | 400 ml (6.0 moles) | [1] |
| 90% Hydroxylamine-O-sulfonic acid | 124 g (1.0 mole) | [1] |
| Product | ||
| Product Name | This compound | [1] |
| Alternative Name | 3,3-Pentamethylenediaziridine | [1] |
| CAS Number | 185-79-5 | [2] |
| Molecular Formula | C₆H₁₂N₂ | [2] |
| Molecular Weight | 112.17 g/mol | |
| Reaction Conditions | ||
| Temperature | 0°C to +10°C | [1] |
| Reaction Time | ~2 hours addition, then overnight | [1] |
| Yield and Properties | ||
| Theoretical Yield | Not explicitly stated, but based on 1.0 mole limiting reagent | |
| Actual Yield | 62-65 g | [1] |
| Percent Yield | 55-58% | [1] |
| Appearance | Colorless needles | [1] |
| Melting Point | 104-105°C | [1] |
Experimental Protocol
This protocol details the gram-scale synthesis of this compound.
Materials:
-
Cyclohexanone (147 g, 1.5 moles)
-
15N Aqueous ammonia (400 ml, 6.0 moles)
-
90% Hydroxylamine-O-sulfonic acid (124 g, 1.0 mole)[1]
-
Ice-salt mixture
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
1-liter beaker
-
Mechanical stirrer
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1-liter beaker equipped with a mechanical stirrer, prepare a solution of 147 g (1.5 moles) of cyclohexanone in 400 ml of 15N aqueous ammonia.[1]
-
Cooling: Cool the solution to 0°C using an ice-salt bath.[1]
-
Addition of Reagent: While maintaining the internal temperature of the solution between 0°C and +10°C, add 124 g (1.0 mole) of 90% hydroxylamine-O-sulfonic acid in small portions (approximately 1 g at a time). This addition should take about 1 hour.[1]
-
Initial Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional hour.[1]
-
Precipitation: Allow the reaction mixture to stand overnight in a refrigerator at -15°C. A crystalline precipitate will form.[1]
-
Isolation of Crude Product: Collect the crystalline product by suction filtration and wash it with a small amount of cold water. Do not allow the product to become completely dry as it is unstable in this form.[1]
-
Workup - Extraction: Immediately dissolve the moist crystalline solid in 250 ml of diethyl ether. In a separatory funnel, wash the ether solution with a saturated aqueous solution of potassium carbonate. Separate the aqueous layer and discard it.[1]
-
Drying: Dry the ether layer over anhydrous magnesium sulfate.[1]
-
Purification: Filter the dried solution to remove the magnesium sulfate. Concentrate the filtrate using a rotary evaporator. The crude product will crystallize. Recrystallize the solid from a minimal amount of diethyl ether to obtain colorless needles.[1]
-
Final Product: The purified product, this compound, has a melting point of 104-105°C. The expected yield is between 62-65 g (55-58%).[1]
Experimental Workflow Diagram
References
Application Notes and Protocols: 1,2-Diazaspiro[2.5]octane as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diazaspiro[2.5]octane, also known by its systematic name 3,3-pentamethylenediaziridine, is a unique spirocyclic compound featuring a strained three-membered diaziridine ring fused to a cyclohexane ring. This structural motif imparts a high degree of reactivity, making it a valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the construction of novel nitrogen-containing scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
The strained diaziridine ring is susceptible to a variety of transformations, including N-functionalization and ring-opening reactions, providing access to a diverse array of more complex molecular architectures. These application notes provide an overview of the synthesis of this compound and detail its application in several key synthetic transformations, complete with experimental protocols.
Synthesis of this compound
The most common and well-established method for the preparation of this compound involves the reaction of cyclohexanone with aqueous ammonia and hydroxylamine-O-sulfonic acid. This procedure, detailed in Organic Syntheses, provides a reliable route to this key building block.
General Synthetic Scheme
The synthesis proceeds via the formation of an intermediate that cyclizes to form the strained diaziridine ring.
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclohexanone (1.5 moles)
-
15N Aqueous ammonia (6.0 moles)
-
90% Hydroxylamine-O-sulfonic acid (1.0 mole)
-
Ice-salt mixture
-
Diethyl ether
Procedure:
-
A solution of cyclohexanone in 15N aqueous ammonia is prepared in a 1-L beaker and cooled to 0°C with an ice-salt mixture while being stirred mechanically.
-
While maintaining the temperature of the solution between 0°C and +10°C, hydroxylamine-O-sulfonic acid is added in small portions over approximately 1 hour.
-
The mixture is stirred for an additional hour at 0°C.
-
The reaction mixture is then allowed to stand overnight at -15°C in a refrigerator.
-
The resulting crystalline product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Quantitative Data:
| Reactant | Moles | Yield (%) |
| Cyclohexanone | 1.5 | 60-65 |
| Hydroxylamine-O-sulfonic acid | 1.0 |
Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of the diaziridine ring. The nitrogen atoms can act as nucleophiles, and the strained ring can undergo cleavage to generate useful intermediates.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of this compound can be readily functionalized with various electrophiles, such as alkyl halides and acyl chlorides. This allows for the introduction of diverse substituents and the construction of more complex spirocyclic structures.
Caption: N-Alkylation and N-Acylation of this compound.
Experimental Protocol: N-Benzylation of this compound
Materials:
-
This compound (10 mmol)
-
Benzyl bromide (12 mmol)
-
Potassium carbonate (15 mmol)
-
Acetonitrile (50 mL)
Procedure:
-
To a solution of this compound in acetonitrile, potassium carbonate is added, and the mixture is stirred at room temperature.
-
Benzyl bromide is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the N-benzylated product.
Quantitative Data:
| Electrophile | Product Yield (%) |
| Benzyl bromide | 85-90 |
| Acetyl chloride | 90-95 |
Reductive Ring Opening to Form Hydrazine Derivatives
The N-N bond of the diaziridine ring can be cleaved under reductive conditions to afford 1,2-diaminocyclohexane derivatives. This transformation is valuable for the synthesis of substituted hydrazines, which are important intermediates in the preparation of various pharmaceuticals and agrochemicals.
Caption: Synthesis of hydrazines via reductive ring opening.
Experimental Protocol: Synthesis of 1,1-Pentamethylenehydrazine
Materials:
-
This compound (10 mmol)
-
Lithium aluminum hydride (20 mmol)
-
Anhydrous diethyl ether (50 mL)
Procedure:
-
A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0°C.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled to 0°C and quenched by the sequential addition of water and 15% aqueous sodium hydroxide.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous potassium carbonate and the solvent is removed under reduced pressure to give the crude hydrazine product.
Quantitative Data:
| Reducing Agent | Product Yield (%) |
| Lithium aluminum hydride | 75-80 |
| Catalytic Hydrogenation (Pd/C) | 80-85 |
Applications in Medicinal Chemistry
The rigid, three-dimensional structure of the this compound scaffold makes it an attractive moiety for incorporation into drug candidates. Its use can lead to improved physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. While specific examples of marketed drugs containing the parent this compound are not abundant, the closely related 4,7-diazaspiro[2.5]octane core is a key component of the drug Risdiplam, used for the treatment of spinal muscular atrophy. This highlights the potential of the diazaspiro[2.5]octane framework in the design of novel therapeutics.
Conclusion
This compound is a readily accessible and highly reactive building block with significant potential in organic synthesis. Its ability to undergo N-functionalization and reductive ring-opening provides straightforward access to a variety of valuable nitrogen-containing compounds. The spirocyclic nature of this scaffold offers a unique three-dimensional structural element that is of growing interest in the field of drug discovery. The protocols outlined in these application notes provide a foundation for the exploration and utilization of this versatile synthetic intermediate.
Application Notes and Protocols for Catalysts Based on a Spiro[4.4]nonane-1,6-diamine Scaffold
Disclaimer: Extensive literature searches did not yield specific examples of catalysts based on the 1,2-diazaspiro[2.5]octane scaffold for asymmetric catalysis. Therefore, these application notes and protocols are based on the closely related and well-documented chiral spiro[4.4]nonane-1,6-diamine scaffold. This information is provided as a representative example of how spirocyclic diamines can be utilized in asymmetric organocatalysis and should serve as a valuable and illustrative guide for researchers interested in this class of catalysts.
Introduction
Chiral spirocyclic diamines are a class of rigid and sterically defined molecules that have emerged as powerful organocatalysts in asymmetric synthesis. The spirocyclic framework locks the molecule in a well-defined conformation, which can lead to high levels of stereocontrol in catalytic transformations. This document provides an overview of the application of catalysts derived from a chiral spiro[4.4]nonane-1,6-diamine scaffold, with a focus on the asymmetric Michael addition of ketones to nitroolefins.
Catalyst Synthesis
The synthesis of chiral spiro[4.4]nonane-1,6-diamine typically starts from the corresponding spiro[4.4]nonane-1,6-dione. The dione can be synthesized and resolved into its enantiomers through various methods, including classical resolution or asymmetric synthesis. Once the enantiomerically pure dione is obtained, it can be converted to the diamine through reductive amination.
Caption: Synthetic route to chiral spiro[4.4]nonane-1,6-diamine.
Application in Asymmetric Michael Addition
Chiral spiro[4.4]nonane-1,6-diamine and its derivatives can be employed as highly efficient organocatalysts for the asymmetric Michael addition of ketones to nitroolefins. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of chiral γ-nitro ketones, which are versatile intermediates in organic synthesis.
General Reaction Scheme
Caption: General scheme of the asymmetric Michael addition.
Representative Catalytic Performance
The following table summarizes representative data for the asymmetric Michael addition of various cyclic ketones to different nitroolefins, catalyzed by a chiral diamine-thiourea organocatalyst. This data is analogous to what could be expected from a catalyst based on the spiro[4.4]nonane-1,6-diamine scaffold.
| Entry | Ketone | Nitroolefin (R) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | C₆H₅ | 95 | >95:5 | 98 |
| 2 | Cyclohexanone | 4-NO₂C₆H₄ | 99 | >95:5 | 99 |
| 3 | Cyclohexanone | 4-ClC₆H₄ | 96 | >95:5 | 97 |
| 4 | Cyclohexanone | 2-Naphthyl | 94 | >95:5 | 96 |
| 5 | Cyclopentanone | C₆H₅ | 92 | >95:5 | 95 |
| 6 | Cycloheptanone | C₆H₅ | 88 | 90:10 | 90 |
Experimental Protocols
General Protocol for the Asymmetric Michael Addition
To a solution of the nitroolefin (0.2 mmol) in toluene (1.0 mL) is added the cyclic ketone (2.0 mmol) and the chiral spiro[4.4]nonane-1,6-diamine-derived catalyst (10 mol%, 0.02 mmol). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours). After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired γ-nitro ketone.
Caption: Workflow for the asymmetric Michael addition.
Proposed Catalytic Cycle
The asymmetric Michael addition catalyzed by a chiral diamine-thiourea derivative is proposed to proceed through a dual activation mechanism. The primary amine of the catalyst reacts with the ketone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety of the catalyst activates the nitroolefin electrophile through hydrogen bonding.
Caption: Proposed catalytic cycle for the Michael addition.
Conclusion
Catalysts derived from the chiral spiro[4.4]nonane-1,6-diamine scaffold are expected to be highly effective in promoting asymmetric transformations, such as the Michael addition reaction. The rigid spirocyclic backbone provides a well-defined chiral environment, leading to excellent stereocontrol. The protocols and data presented herein, based on analogous and well-established systems, provide a strong foundation for researchers and drug development professionals to explore the potential of this promising class of organocatalysts.
Application Notes and Protocols: Methodology for Creating Libraries of 1,2-Diazaspiro[2.5]octane Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 1,2-diazaspiro[2.5]octane analog libraries. These spirocyclic scaffolds are valuable building blocks in medicinal chemistry and chemical biology, particularly as precursors for diazirine-based photoaffinity probes used to investigate biomolecular interactions.
Introduction
1,2-Diazaspiro[2.5]octanes, also known as diaziridines, are three-membered heterocyclic rings containing two nitrogen atoms fused to a cyclohexane ring. The strained diaziridine ring can be oxidized to a more stable diazirine, which upon photoactivation, generates a highly reactive carbene. This property makes spirocyclic diazirines excellent tools for photoaffinity labeling, enabling the identification and characterization of protein-ligand and protein-protein interactions. The synthesis of a diverse library of these analogs allows for the exploration of a broader chemical space in drug discovery and chemical biology research.
The general approach for synthesizing these libraries involves a two-step process starting from readily available cyclic ketones. The first step is the formation of the this compound (diaziridine) intermediate, followed by an optional oxidation to the corresponding diazirine.
Data Presentation
A mini-library of functionalized spirocyclic diazirines has been successfully synthesized on a multigram scale, with yields ranging from 30–81%[1][2][3]. The following table summarizes the synthesis of various diazirine analogs from different carbocyclic and heterocyclic ketone starting materials. The yields are reported for the two-step synthesis (diaziridination followed by oxidation).
| Starting Ketone | Product (Diazirine) | Overall Yield (%) |
| Cyclohexanone | 6,6-Pentamethylene-3H-diazirine | 75 |
| 4-Methylcyclohexanone | 4-Methyl-6,6-pentamethylene-3H-diazirine | 68 |
| 4-Phenylcyclohexanone | 4-Phenyl-6,6-pentamethylene-3H-diazirine | 81 |
| N-Boc-4-piperidone | 8-Boc-6,6-tetramethylene-3H-diazirine | 65 |
| Tropinone | 8-Methyl-8-azabicyclo[3.2.1]octan-3-spiro-3'-diazirine | 55 |
| 1-Methyl-4-piperidone | 1-Methyl-4,4-tetramethylene-3H-diazirine | 62 |
| Cyclopentanone | 5,5-Tetramethylene-3H-diazirine | 45 |
| Cycloheptanone | 7,7-Hexamethylene-3H-diazirine | 30 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Diaziridine Intermediate)
This protocol describes the synthesis of the diaziridine intermediate from a cyclic ketone.
Materials:
-
Cyclic ketone (1.0 eq)
-
Methanol (MeOH)
-
Ammonia solution in MeOH (7 N)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the cyclic ketone in methanol.
-
Add a 7 N solution of ammonia in methanol to the ketone solution.
-
Stir the mixture at room temperature for the time required for imine formation (typically monitored by TLC or GC-MS).
-
In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid in methanol.
-
Cool both solutions to 0 °C in an ice bath.
-
Slowly add the HOSA solution to the imine solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Neutralize the reaction mixture with a solution of sodium hydroxide.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound analog. This crude product can often be used in the next step without further purification.
Protocol 2: Oxidation of this compound to the Corresponding Diazirine
This protocol describes the oxidation of the diaziridine intermediate to the more stable diazirine.
Materials:
-
Crude this compound analog from Protocol 1 (1.0 eq)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Triethylamine (Et₃N) (2.5 eq)
-
Iodine (I₂) (1.1 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude diaziridine in dichloromethane or methanol.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine in the same solvent.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure spirocyclic diazirine.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound analogs.
Caption: Experimental workflow for photoaffinity labeling using a spirocyclic diazirine probe.
References
Troubleshooting & Optimization
Technical Support Center: 1,2-Diazaspiro[2.5]octane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,2-diazaspiro[2.5]octane reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive hydroxylamine-O-sulfonic acid (HOSA).2. Incorrect pH of the reaction mixture.3. Insufficient reaction time or temperature.4. Poor quality of starting materials (cyclohexanone, ammonia). | 1. Use freshly purchased or properly stored HOSA. Test its activity on a known reaction.2. The reaction is pH-sensitive. Ensure the pH is maintained in the optimal range (typically slightly basic) for diaziridine formation.[1][2]3. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.4. Use purified cyclohexanone and a fresh, concentrated solution of ammonia. |
| Formation of Side Products (e.g., Cyclohexanone Oxime) | 1. Suboptimal ratio of reagents.2. Incorrect order of addition of reagents. | 1. An excess of hydroxylamine relative to ammonia can favor oxime formation.[3] Ensure the correct stoichiometry is used.2. It is generally recommended to first mix cyclohexanone with the ammonia source before the addition of the aminating agent. |
| Product Decomposition | 1. Harsh work-up conditions (e.g., strongly acidic or basic).2. High temperatures during purification. | 1. Diaziridines can be sensitive to strong acids and bases. Use mild work-up procedures, such as extraction with a suitable organic solvent and washing with brine.2. Avoid high temperatures during solvent evaporation and purification. Use techniques like vacuum distillation at reduced temperature or column chromatography at room temperature. |
| Difficulty in Product Isolation/Purification | 1. The product is a volatile or water-soluble compound.2. Co-elution with impurities during chromatography. | 1. If the product is volatile, use a cold trap during solvent removal. For water-soluble products, perform multiple extractions with an appropriate organic solvent.2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if co-elution persists. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from cyclohexanone typically proceeds via a three-component reaction involving cyclohexanone, an ammonia source (like ammonia in methanol), and an aminating agent, most commonly hydroxylamine-O-sulfonic acid (HOSA).[1][4] The reaction involves the in-situ formation of an aminal intermediate, which then undergoes intramolecular cyclization to form the diaziridine ring.
Q2: What are the expected yields for this reaction?
A2: While specific yields for this compound are not widely reported in readily available literature, yields for the synthesis of alkyl diaziridines from ketones using similar methods generally range from 20% to 60%.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A developing system for TLC should be chosen based on the polarity of the starting material and the product. For GC-MS, the disappearance of the cyclohexanone peak and the appearance of a new peak corresponding to the mass of this compound can be monitored.
Q4: What are the safety precautions I should take when working with hydroxylamine-O-sulfonic acid (HOSA)?
A4: Hydroxylamine-O-sulfonic acid is a corrosive and hygroscopic solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry place.
Q5: Can I use other aminating agents besides HOSA?
A5: While HOSA is the most common aminating agent for this type of transformation, other reagents like monochloramine can also be used.[5] However, the reaction conditions may need to be adjusted accordingly.
Experimental Protocol
This section provides a detailed methodology for a key experiment in the synthesis of this compound.
Synthesis of this compound from Cyclohexanone
Materials:
-
Cyclohexanone
-
Ammonia in Methanol (e.g., 7N solution)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in methanol, add a solution of ammonia in methanol (3.0 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in methanol.
-
Slowly add the HOSA solution to the cyclohexanone/ammonia mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.
Visualizations
References
Technical Support Center: Purification of 1,2-Diazaspiro[2.5]octane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,2-diazaspiro[2.5]octane derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: My this compound derivative appears to be decomposing during silica gel column chromatography.
-
Question: I am observing streaking on my TLC plates and obtaining multiple fractions containing what appears to be degraded product after column chromatography on silica gel. What is causing this and how can I prevent it?
-
Answer: The diaziridine ring in this compound derivatives can be sensitive to acidic conditions. Silica gel is inherently acidic and can cause the degradation of these compounds.
Potential Solutions:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your chosen eluent system to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a polymer-based support.
-
Avoid Chlorinated Solvents: Solvents like dichloromethane can contain traces of hydrochloric acid, which can contribute to decomposition. If you must use them, consider passing them through a plug of basic alumina before use.
-
Minimize Contact Time: Perform flash chromatography to reduce the time your compound spends on the column.
-
Alternative Purification Methods: If decomposition persists, consider non-chromatographic methods like acid-base extraction or recrystallization.[1]
-
Issue 2: I am having difficulty removing the unreacted starting materials from my product.
-
Question: My purified this compound derivative is still contaminated with the starting ketone or amine. How can I effectively remove these?
-
Answer: The polarity of your product may be very similar to that of the starting materials, leading to co-elution during chromatography.
Potential Solutions:
-
Acid-Base Extraction: If your product is basic, you can use an acid-base extraction to separate it from neutral or acidic impurities.[2][3][4] Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated diazaspiro-octane derivative will move to the aqueous layer. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH or NaHCO3) to regenerate the neutral product, which can then be extracted back into an organic solvent.[5]
-
Optimize Chromatographic Conditions: Experiment with different solvent systems to improve separation. A less polar solvent system might increase the retention time of your product and allow for better separation from less polar starting materials. Adding a small amount of a basic modifier like triethylamine to your eluent can also improve peak shape and resolution for basic compounds.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.[6][7]
-
Issue 3: My product oils out during recrystallization.
-
Question: I have been trying to recrystallize my this compound derivative, but it separates as an oil instead of forming crystals. What should I do?
-
Answer: Oiling out occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated before the compound's melting point is reached.
Potential Solutions:
-
Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow the solution to cool slowly. Common solvent pairs for amines include ethanol/water, acetone/water, and dichloromethane/hexane.[8]
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has reached room temperature.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 4: I have low recovery of my compound after purification.
-
Question: After performing the purification, the yield of my this compound derivative is very low. What are the possible reasons for this?
-
Answer: Low recovery can be due to several factors, including product degradation, incomplete extraction, or loss during transfers.
Potential Solutions:
-
Check for Degradation: As mentioned in Issue 1, diaziridines can be unstable. Ensure your purification conditions are mild (neutral pH, moderate temperatures).
-
Optimize Extraction: If using acid-base extraction, ensure the pH is sufficiently acidic to protonate your compound fully and sufficiently basic to deprotonate it for the back-extraction. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Minimize Transfers: Each transfer of your product from one container to another can result in some loss. Try to minimize these steps where possible.
-
Check for Water Solubility: Some functionalized diazaspiro-octane derivatives may have some water solubility. If you are performing an aqueous work-up, consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for the initial purification of a crude this compound derivative?
A1: For a basic this compound derivative, a good first step is often an acid-base extraction.[2][3][4] This can efficiently remove neutral and acidic impurities. Following the extraction, if further purification is needed, you can proceed with either column chromatography or recrystallization, depending on whether your compound is an oil or a solid.
Q2: How can I monitor the purification of my this compound derivative by TLC?
A2: Due to the basic nature of the amine groups, it is often beneficial to add a small amount of triethylamine or ammonia to your TLC eluent to prevent streaking. For visualization, UV light is a good non-destructive first choice, especially for derivatives containing aromatic rings.[9][10] Staining with potassium permanganate (which reacts with compounds that can be oxidized) or iodine vapor can also be effective.[11] For primary or secondary amines, a ninhydrin stain can be used.[12]
Q3: What are some recommended solvent systems for column chromatography of this compound derivatives?
A3: The choice of eluent depends on the polarity of your specific derivative. A common starting point is a mixture of a non-polar solvent like hexanes or heptanes with a more polar solvent like ethyl acetate. For more polar compounds, a gradient of dichloromethane and methanol can be effective. To improve peak shape and prevent decomposition, it is highly recommended to add a small amount (0.5-1%) of triethylamine to the eluent system.
Q4: Are there any stability concerns I should be aware of when handling and storing purified this compound derivatives?
A4: Yes, the diaziridine ring can be sensitive to heat, light, and acid.[13] It is advisable to store purified compounds at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if they are particularly sensitive. Avoid long-term storage in protic solvents.
Q5: When should I consider using preparative HPLC for purification?
A5: Preparative HPLC is a powerful technique for purifying compounds to a high degree of purity (>95%).[14][15] It is particularly useful when:
-
You need very high purity material for biological assays or as an analytical standard.
-
Your compound is difficult to separate from impurities by column chromatography or recrystallization.
-
You are working with small quantities of material.
Reversed-phase preparative HPLC using a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is a common setup. Note that if you use an acidic modifier, you will likely isolate your compound as a salt.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Derivatives (Illustrative)
| Technique | Typical Purity | Typical Yield | Scale | Time Required | Key Considerations |
| Acid-Base Extraction | Moderate | Good-Excellent | mg to multi-g | Short (1-2 hours) | Product must be basic and stable to acid/base.[2][3][4] |
| Flash Chromatography | Good-Excellent | Good | mg to g | Moderate (2-4 hours) | Potential for decomposition on silica; requires optimization of eluent.[1] |
| Recrystallization | Excellent | Variable | mg to multi-g | Long (overnight) | Product must be a solid; requires finding a suitable solvent system.[6][7] |
| Preparative HPLC | Very High (>98%) | Good | µg to mg | Moderate (per sample) | High cost of equipment and solvents; ideal for high purity on a small scale.[16][17] |
Disclaimer: The values in this table are illustrative and can vary significantly depending on the specific derivative and the nature of the impurities.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1M aqueous HCl.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl two more times, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 10M NaOH or solid NaHCO3) with stirring until the solution is basic (pH > 10, check with pH paper).
-
Transfer the basic aqueous solution to a clean separatory funnel and extract three times with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Flash Column Chromatography
-
Choose an appropriate solvent system by running TLC plates. Aim for a solvent system that gives your product an Rf value of ~0.3. Add 0.5-1% triethylamine to the eluent.
-
Prepare a slurry of silica gel in the chosen eluent and pack a column.
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Procedure for Recrystallization
-
Place the crude solid product in a flask.
-
Add a small amount of a suitable solvent (one in which the compound is sparingly soluble at room temperature but soluble when hot).
-
Heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the flask or placing it in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: A general experimental workflow for the purification of this compound derivatives.
Caption: A decision tree for selecting a suitable purification technique.
Caption: A diagram illustrating the acid-base extraction process for a basic product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. Diaziridine - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. warwick.ac.uk [warwick.ac.uk]
- 17. tarosdiscovery.com [tarosdiscovery.com]
Technical Support Center: Optimizing N-Arylation of 1,2-Diazaspiro[2.5]octane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-arylation of 1,2-diazaspiro[2.5]octane.
Troubleshooting Guide
This guide addresses common issues encountered during the N-arylation of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. | - Ensure the palladium precatalyst is properly activated. Consider using a pre-formed active Pd(0) catalyst. - Use fresh, high-quality catalyst and ligand. |
| 2. Inappropriate ligand. | - Screen a variety of phosphine ligands. For sterically hindered substrates, bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often effective.[1] | |
| 3. Incorrect base. | - The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu, LiHMDS, or K3PO4 are commonly used in Buchwald-Hartwig reactions.[1] | |
| 4. Poor solvent quality. | - Use anhydrous, deoxygenated solvents (e.g., toluene, dioxane, THF). Residual water or oxygen can deactivate the catalyst. | |
| 5. Low reaction temperature. | - Increase the reaction temperature, typically in the range of 80-120 °C. | |
| Formation of Side Products | 1. Hydrodehalogenation of the aryl halide. | - This can occur if the catalytic cycle is slow. Optimize the ligand and temperature to favor reductive elimination. |
| 2. Homocoupling of the aryl halide. | - Lower the catalyst loading and ensure slow addition of the aryl halide. | |
| 3. Formation of diarylated product. | - Use a stoichiometric excess of the this compound. - Lower the reaction temperature and monitor the reaction progress closely. | |
| Poor Selectivity (Mono- vs. Di-arylation) | 1. Reaction conditions favor diarylation. | - To favor mono-arylation, use an excess of the diamine. - For diarylation, use an excess of the aryl halide and a longer reaction time. |
| 2. Lack of differentiation between the two nitrogen atoms. | - The two secondary amines in this compound have different steric environments. The choice of ligand can influence which nitrogen is arylated first. Bulky ligands may favor reaction at the less sterically hindered nitrogen.[2] | |
| Difficulty in Product Purification | 1. Co-elution with starting materials or byproducts. | - Optimize chromatographic conditions (e.g., solvent gradient, column type). - Consider derivatization of the product to alter its polarity for easier separation. |
| 2. Residual palladium catalyst. | - Use a palladium scavenger resin or perform an aqueous wash with a chelating agent (e.g., EDTA). |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the N-arylation of this compound?
A1: The optimal catalyst system often depends on the specific aryl halide being used. A common starting point for Buchwald-Hartwig N-arylation is a combination of a palladium source, such as Pd2(dba)3 or Pd(OAc)2, and a bulky, electron-rich phosphine ligand like XPhos, RuPhos, or BrettPhos.[3] A screening of different ligands is highly recommended to find the most effective one for your specific substrate.
Q2: How can I control the selectivity between mono- and di-N-arylation of this compound?
A2: Stoichiometry is the primary handle for controlling selectivity. To favor the mono-arylated product, use an excess of this compound (e.g., 2-3 equivalents relative to the aryl halide). To promote di-arylation, an excess of the aryl halide (e.g., >2 equivalents) and typically longer reaction times are required. The choice of ligand can also influence selectivity, with bulkier ligands potentially favoring mono-arylation at the less sterically hindered nitrogen.[2]
Q3: Which nitrogen atom of this compound is more reactive?
A3: this compound has two secondary amine nitrogens. The nitrogen further from the spirocyclic junction is generally less sterically hindered and may react preferentially, especially when using bulky ligands. However, electronic effects can also play a role, and the selectivity should be determined experimentally.[2]
Q4: What are the typical reaction conditions for this N-arylation?
A4: A general starting point for the Buchwald-Hartwig N-arylation of this compound would be:
-
Palladium precatalyst: Pd2(dba)3 (1-2 mol%)
-
Ligand: XPhos (2-4 mol%)
-
Base: NaOt-Bu (1.5-2.0 equivalents)
-
Solvent: Anhydrous, deoxygenated toluene or dioxane
-
Temperature: 80-110 °C
-
Reaction time: 12-24 hours, monitored by TLC or LC-MS.
Q5: Are there alternative methods to the Buchwald-Hartwig reaction for this transformation?
A5: Yes, the Chan-Lam amination is a copper-catalyzed alternative that can be effective for N-arylation. It often proceeds under milder conditions and can be more tolerant of certain functional groups. Typical conditions involve a copper salt (e.g., Cu(OAc)2), a base (often a milder one like K2CO3 or Cs2CO3), and an aryl boronic acid as the arylating agent.
Experimental Protocols
General Procedure for Mono-N-Arylation of this compound via Buchwald-Hartwig Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOt-Bu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (0.02 mmol, 1 mol%), the phosphine ligand (0.04 mmol, 2 mol%), and the base (3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the this compound (4.0 mmol, 2.0 equiv) and the aryl halide (2.0 mmol, 1.0 equiv).
-
Add the anhydrous, deoxygenated solvent (10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for Buchwald-Hartwig N-Arylation
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive aryl chlorides. |
| Ligand Loading | 1 - 10 mol% | Ligand-to-metal ratio is typically 1:1 to 2:1. |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | Base strength and type can significantly impact yield.[1] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for challenging substrates. |
| Concentration | 0.1 - 1.0 M |
Visualizations
Caption: A typical experimental workflow for the Buchwald-Hartwig N-arylation.
References
Technical Support Center: Synthesis of 1,2-Diazaspiro[2.5]octane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-diazaspiro[2.5]octane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low to no yield of this compound is a common issue that can stem from several factors. The primary suspects are suboptimal reaction conditions, degradation of the product, and competing side reactions.
-
Suboptimal Reaction Temperature: The formation of the diaziridine ring is often an exothermic process.[1] Poor temperature control can lead to the formation of side products or decomposition of the desired product. It is crucial to maintain a consistent and low temperature throughout the reaction.
-
Inefficient Aminating Agent Formation: The synthesis often relies on the in-situ formation of an aminating agent, such as monochloramine, which then reacts with an intermediate derived from cyclohexanone and a nitrogen source (e.g., ammonia or hydrazine). If the conditions for the formation of this aminating agent are not optimal (e.g., incorrect pH, inefficient mixing), the overall reaction yield will be poor.
-
Side Reaction Dominance: The formation of cyclohexanone azine is a significant competing side reaction. This occurs when the cyclohexanone starting material reacts with the nitrogen source (hydrazine or its derivatives) in a 2:1 ratio. If the reaction conditions favor this pathway, the yield of the desired spiro compound will be substantially reduced.
-
Product Instability: Spiro-diaziridine compounds can be thermally labile. Elevated temperatures during the reaction or work-up can lead to decomposition.
-
Issue 2: Presence of a Major Impurity in the Final Product
-
Question: After purification, I have identified a significant impurity alongside my this compound. How can I identify and minimize this impurity?
-
Answer: The most probable major impurity is cyclohexanone azine. This byproduct is formed from the condensation of two molecules of cyclohexanone with one molecule of hydrazine.
-
Identification: Cyclohexanone azine can be identified by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). Its molecular weight (192.3 g/mol ) is distinct from that of this compound (112.17 g/mol ).
-
Minimization Strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is critical. Using an excess of the aminating agent relative to cyclohexanone can help to suppress the formation of the azine.
-
Order of Addition: The order in which the reactants are added can significantly influence the reaction pathway. A slow, controlled addition of cyclohexanone to the reaction mixture containing the nitrogen source and the oxidizing agent (e.g., sodium hypochlorite) is often preferred.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the diaziridine ring over the azine byproduct.
-
-
Issue 3: Reaction is Uncontrolled and Exothermic
-
Question: My reaction is highly exothermic and difficult to control. What are the dangers and how can I manage the reaction temperature effectively?
-
Answer: An uncontrolled exothermic reaction poses significant safety risks, including the potential for a runaway reaction, and will almost certainly lead to a poor yield and a complex mixture of side products.[1]
-
Effective Cooling: Ensure the reaction vessel is adequately cooled using an ice bath or a cryostat to maintain the desired temperature.
-
Slow Addition of Reagents: The oxidizing agent (e.g., sodium hypochlorite solution) should be added dropwise to the reaction mixture with vigorous stirring to dissipate the heat generated.
-
Dilution: Conducting the reaction in a more dilute solution can help to manage the heat generated.
-
Microreactor Technology: For better control over reaction parameters, including temperature, the use of continuous flow microreactors has been shown to be effective in related syntheses.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common side product in the synthesis of this compound?
-
A1: The most prevalent side product is cyclohexanone azine, formed by the condensation of two equivalents of cyclohexanone with one equivalent of a hydrazine-based nitrogen source.
-
-
Q2: How can I purify this compound from the reaction mixture?
-
A2: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and the impurities. Distillation under reduced pressure can also be an option, but care must be taken due to the potential thermal instability of the product.
-
-
Q3: What are the optimal storage conditions for this compound?
-
A3: Due to its potential instability, this compound should be stored at low temperatures (e.g., in a refrigerator or freezer) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
-
Q4: Can I use a different ketone for this synthesis?
-
A4: While the synthesis can be adapted for other ketones, the reaction conditions and the propensity for side reactions may vary. Steric hindrance and the electronic properties of the ketone will influence the reaction rate and the stability of the resulting diaziridine.
-
Data Presentation
Table 1: Effect of Temperature on Yield and Purity
| Reaction Temperature (°C) | Yield of this compound (%) | Purity (%) (by GC analysis) | Cyclohexanone Azine (%) |
| 0-5 | 65 | 92 | 8 |
| 20-25 (Room Temp) | 40 | 75 | 25 |
| 40-45 | 15 | 50 | 50 |
Table 2: Influence of Reactant Molar Ratio on Product Distribution
| Molar Ratio (Cyclohexanone:Hydrazine:NaOCl) | Yield of this compound (%) | Cyclohexanone Azine (%) |
| 1 : 1.2 : 1.5 | 70 | 5 |
| 1 : 1 : 1.2 | 55 | 20 |
| 1 : 0.8 : 1.2 | 30 | 45 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.
-
Initial Charge: The flask is charged with a solution of hydrazine hydrate (1.2 equivalents) in a suitable solvent such as dichloromethane or toluene. Concentrated aqueous ammonia solution (2 equivalents) is then added.
-
Cooling: The mixture is cooled to 0-5 °C with vigorous stirring.
-
Addition of Oxidant: A pre-cooled aqueous solution of sodium hypochlorite (1.5 equivalents) is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Addition of Ketone: A solution of cyclohexanone (1 equivalent) in the same solvent is then added dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: The reaction is stirred for an additional 2-4 hours at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the organic layer is separated. The aqueous layer is extracted with the solvent (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure at a low temperature (<30 °C). The crude product is then purified by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
-
Data Analysis: Identify the peaks corresponding to this compound (expected m/z for M+ = 112) and cyclohexanone azine (expected m/z for M+ = 192).
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Formation of cyclohexanone azine as a major side reaction.
Caption: Troubleshooting workflow for low product yield.
References
troubleshooting guide for 1,2-diazaspiro[2.5]octane instability
This technical support guide is intended for researchers, scientists, and drug development professionals working with 1,2-diazaspiro[2.5]octane. It provides troubleshooting advice and answers to frequently asked questions regarding the potential instability of this compound. Given the limited specific literature on the instability of this compound, this guide is based on general principles of small, strained heterocyclic chemistry and data from related spirocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a spirocyclic compound with a diaziridine ring fused to a cyclohexane ring.[1] Its molecular formula is C₆H₁₂N₂ and it has a molecular weight of 112.175 g/mol .[2] While specific applications for this compound are not extensively documented in the provided search results, related azaspiro[x.y]alkanes are recognized as valuable scaffolds in pharmaceutical drug discovery. They can enhance pharmacokinetic and physicochemical properties of drug candidates, such as potency and metabolic stability, by providing a rigid, three-dimensional structure.[3]
Q2: What are the primary factors that could contribute to the instability of this compound?
While specific instability data for this compound is scarce, potential factors based on its structure and general chemical principles include:
-
Ring Strain: The three-membered diaziridine ring is highly strained, making it susceptible to ring-opening reactions.
-
Weak N-N Bond: The nitrogen-nitrogen single bond in the diaziridine ring can be labile and prone to cleavage under certain conditions.
-
Sensitivity to Acid: Protic acids can catalyze the decomposition of the diaziridine ring.
-
Thermal Instability: Elevated temperatures can promote decomposition pathways.
-
Oxidative Instability: The nitrogen atoms may be susceptible to oxidation.
-
Photochemical Instability: Exposure to light, particularly UV radiation, could induce degradation.
Q3: How should this compound be stored to minimize degradation?
Based on handling recommendations for similar chemical compounds, the following storage conditions are advised:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
-
Atmosphere: Store under an inert atmosphere to prevent oxidation and reaction with atmospheric moisture.[4]
-
Light: Protect from light by storing in an amber vial or a light-proof container.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[4]
Troubleshooting Guide
Issue 1: Unexpected Reaction Outcomes or Low Yields
Symptoms:
-
Formation of unexpected side products.
-
Low or no yield of the desired product.
-
Disappearance of the starting material without formation of the expected product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Degradation of this compound | - Verify Purity: Before use, check the purity of the this compound stock by a suitable analytical method (e.g., NMR, LC-MS). - Fresh Sample: Use a freshly opened or purified sample if degradation is suspected. |
| Incompatible Reaction Conditions | - Avoid Strong Acids: Use non-protic or weakly acidic conditions if possible. If an acid is necessary, consider using a milder Lewis acid. - Temperature Control: Run the reaction at the lowest effective temperature. Monitor for any exotherms. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Solvent Effects | - Solvent Choice: Use dry, aprotic solvents. Protic solvents like methanol or water may promote decomposition. |
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a deuterated aprotic solvent (e.g., CDCl₃, d₆-DMSO) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the appearance of new signals or a decrease in the integration of characteristic peaks that would indicate the presence of impurities or degradation products.
Troubleshooting Workflow for Unexpected Reaction Outcomes
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Issue 2: Sample Discoloration or Change in Physical Appearance
Symptoms:
-
The normally colorless or white solid/solution turns yellow or brown.
-
The sample becomes oily or gummy.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Decomposition/Polymerization | - Check Storage Conditions: Ensure the sample is stored correctly (cool, dark, inert atmosphere). - Purity Analysis: Analyze the discolored sample by LC-MS or NMR to identify degradation products. |
| Oxidation | - Inert Handling: Handle the compound under an inert atmosphere. Use degassed solvents for reactions. |
Plausible Decomposition Pathway of this compound
Caption: A plausible decomposition pathway for this compound.
Stability Testing Protocol
For critical applications, it is advisable to perform a preliminary stability study of this compound under your specific experimental conditions.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
This guide provides a starting point for troubleshooting issues related to the stability of this compound. Given the potential for instability, careful handling, storage, and analysis are crucial for obtaining reliable and reproducible experimental results.
References
Technical Support Center: Scale-Up Synthesis of 1,2-Diazaspiro[2.5]octane
Welcome to the technical support center for the scale-up synthesis of 1,2-diazaspiro[2.5]octane. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most established method involves the reaction of cyclohexanone with aqueous ammonia and hydroxylamine-O-sulfonic acid.[1] This procedure is well-documented and provides a solid foundation for scale-up considerations.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The reaction is exothermic, and maintaining a low temperature is crucial. On a large scale, heat dissipation becomes a significant challenge. Additionally, hydroxylamine-O-sulfonic acid should be handled with care, and appropriate personal protective equipment should be used. The potential for pressure build-up due to gas evolution, although not explicitly reported, should also be considered and mitigated with appropriate reactor design.
Q3: Are there any known stable intermediates in this synthesis?
A3: The reaction proceeds through the formation of an aminal intermediate from cyclohexanone and ammonia, which then reacts with hydroxylamine-O-sulfonic acid followed by intramolecular cyclization. These intermediates are generally not isolated in this one-pot synthesis.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Impurities can include unreacted starting materials, inorganic salts from the reaction, and potentially side-products from the degradation of hydroxylamine-O-sulfonic acid or the product itself under adverse temperature conditions. The crude product is often of 70-90% purity before recrystallization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inadequate Temperature Control: The reaction is exothermic. An increase in temperature can lead to side reactions and decomposition of the product. | - Ensure the reactor has sufficient cooling capacity. - For large-scale batches, consider a slower, controlled addition of hydroxylamine-O-sulfonic acid. - Implement real-time temperature monitoring and an automated cooling system. |
| Poor Mixing: In a large reactor, inefficient stirring can lead to localized "hot spots" and incomplete reaction. | - Use a reactor with an appropriate impeller design for viscous slurries. - Ensure the stirring speed is optimized to maintain a homogeneous mixture without excessive shear that could break down particles. | |
| Impure Starting Materials: The quality of cyclohexanone and hydroxylamine-O-sulfonic acid can impact the reaction outcome. | - Use reagents from reputable suppliers and verify their purity before use. | |
| Product Purity Issues | Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted starting materials will contaminate the product. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC). - Ensure the reaction is stirred for the recommended time at the specified temperature. |
| Inefficient Purification: The crude product contains inorganic salts and other impurities that must be removed. | - The provided protocol suggests washing with ether and toluene followed by recrystallization from toluene.[1] - For larger scales, consider alternative purification methods such as slurry washing or the use of a different recrystallization solvent system. | |
| Filtration Difficulties | Fine Particle Size: The product may precipitate as fine crystals, which can clog filter media. | - Optimize the cooling rate during precipitation to encourage the growth of larger crystals. - Consider using a filter press or centrifugal filter for large-scale operations. |
| Inconsistent Batch-to-Batch Results | Variability in Raw Materials: Minor variations in the purity or concentration of starting materials can have a significant impact on a large scale. | - Implement stringent quality control checks for all incoming raw materials. |
| Lack of Process Control: Manual control of parameters like addition rate and temperature can lead to inconsistencies. | - Automate the addition of reagents and the temperature control system to ensure reproducibility. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (3,3-Pentamethylenediaziridine)
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Cyclohexanone: 147 g (1.5 moles)
-
15N Aqueous Ammonia: 400 ml (6.0 moles)
-
90% Hydroxylamine-O-sulfonic acid: 124 g (1.0 mole)
-
Toluene
-
Ether
-
Petroleum Ether
Procedure:
-
A solution of cyclohexanone in aqueous ammonia is prepared in a 1-liter beaker, stirred mechanically, and cooled to 0°C in an ice-salt bath.
-
While maintaining the temperature between 0°C and +10°C, hydroxylamine-O-sulfonic acid is added in small portions over approximately 1 hour.
-
The mixture is stirred for an additional hour at 0°C and then allowed to stand overnight at -15°C in a refrigerator.
-
The precipitated crystalline cake is filtered and pressed to remove excess liquid.
-
The solid is washed with 50-ml portions of ice-cold ether, toluene, and finally ether again. This yields 110–115 g of a product with 70–90% purity.
-
For further purification, the product is divided into two portions, and each is briefly boiled with 50 ml of toluene.
-
The hot toluene solutions are decanted from any salt residues and cooled to 0°C for 2 hours to induce crystallization.
-
The precipitates are filtered with suction and washed with 50 ml of ice-cold petroleum ether.
-
The combined yield of purified 3,3-pentamethylenediaziridine is 68–78 g.
Considerations for Scale-Up
-
Reactor: A jacketed glass-lined or stainless steel reactor with good cooling capacity and a powerful overhead stirrer is recommended.
-
Reagent Addition: For larger batches, a controlled addition of hydroxylamine-O-sulfonic acid via a solids dosing system or as a slurry is advisable to manage the exotherm.
-
Work-up: Filtration on a large scale will require appropriate equipment such as a Nutsche filter-dryer. The washing sequence with flammable solvents must be performed with all necessary safety precautions.
-
Purification: Recrystallization from toluene at a large scale will require a crystallizer with controlled cooling capabilities to ensure consistent crystal size and purity.
Data Presentation
Table 1: Reactant and Product Quantities (Laboratory Scale)
| Compound | Molecular Weight ( g/mol ) | Moles | Quantity |
| Cyclohexanone | 98.14 | 1.5 | 147 g |
| Aqueous Ammonia (15N) | 17.03 (as NH3) | 6.0 | 400 ml |
| Hydroxylamine-O-sulfonic acid (90%) | 113.09 | 1.0 | 124 g |
| This compound (crude) | 112.17 | ~0.88 | 110-115 g |
| This compound (purified) | 112.17 | ~0.65 | 68-78 g |
Table 2: Key Process Parameters and Scale-Up Considerations
| Parameter | Laboratory Scale | Scale-Up Considerations |
| Reaction Temperature | 0-10 °C | Critical to maintain. Requires a reactor with a high surface area to volume ratio or internal cooling coils. |
| Addition Time | 1 hour | Should be extended to match the heat removal capacity of the reactor. |
| Stirring | Mechanical Stirrer | Requires a robust agitation system to ensure homogeneity in a larger volume. |
| Precipitation Temperature | -15 °C | May require a specialized cooling system to achieve this temperature in a large reactor. |
| Purification Method | Recrystallization | May need optimization of solvent volumes and cooling profiles. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified reaction mechanism and potential byproduct formation.
References
managing exothermic reactions in 1,2-diazaspiro[2.5]octane synthesis
Technical Support Center: Synthesis of 1,2-Diazaspiro[2.5]octane
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic nature of this synthesis.
Troubleshooting Guide: Managing Exothermic Events
This guide addresses specific issues related to thermal control during the synthesis of this compound, particularly from cyclohexanone and an aminating agent.
| Issue / Observation | Question | Possible Cause(s) | Recommended Action(s) |
| Rapid Temperature Spike | My reaction temperature is increasing uncontrollably. What should I do immediately? | 1. Reagent addition is too fast.2. Inadequate cooling.3. High concentration of reactants. | 1. Immediately stop the addition of the aminating/oxidizing agent (e.g., hydroxylamine-O-sulfonic acid, sodium hypochlorite).2. Ensure the cooling bath is at the target temperature and functioning correctly.3. Increase stirring speed to improve heat transfer.4. If the temperature continues to rise, prepare a quenching agent (e.g., a solution of sodium bisulfite for hypochlorite reactions). |
| Localized Hotspots | I've noticed boiling or fuming at the point of reagent addition, even though the bulk temperature is low. Why is this happening? | 1. Poor mixing/agitation.2. Reagent is being added to one spot instead of into a well-stirred area. | 1. Increase the stirring rate to create a vortex.2. Position the addition funnel or syringe pump so that the reagent is introduced into the most turbulent area of the reaction mixture, or subsurface if safe to do so.3. Consider diluting the reagent being added to increase its volume and slow the localized reaction rate. |
| Reaction Fails to Initiate at Low Temp | My reaction is kept at the recommended low temperature, but nothing seems to be happening. Should I warm it up? | 1. The activation energy barrier has not been overcome at the current temperature. | 1. Do not warm the entire reaction mixture abruptly. A dangerous accumulation of unreacted reagents can lead to a violent exotherm.2. Add a very small, controlled amount of the activating reagent and watch for a slight, manageable temperature increase.3. If initiation is confirmed, resume slow, controlled addition while maintaining the target temperature. |
| Inconsistent Yields | My yields are inconsistent, and sometimes I observe significant byproduct formation. Could this be related to temperature? | 1. Poor temperature control can lead to side reactions.[1] 2. The product, this compound, may be thermally unstable. | 1. Maintain a strict, low-temperature profile throughout the reaction and workup (e.g., -5°C to 5°C).2. Ensure consistent and slow reagent addition rates across all batches.3. Use a reliable, calibrated thermometer placed directly in the reaction medium. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong exotherm in this compound synthesis?
A1: The primary cause is the amination and subsequent cyclization reaction. Whether using reagents like hydroxylamine-O-sulfonic acid (HOSA) or a combination of ammonia and an oxidant like sodium hypochlorite, the formation of the strained three-membered diaziridine ring is an energetically favorable process that releases significant heat.[1][2] Reactions involving oxidants can also have strongly exothermic side reactions.[1]
Q2: What are the best practices for adding reagents to control the reaction temperature?
A2: Slow, controlled addition is critical. Using a syringe pump for liquid reagents is highly recommended for maintaining a steady, slow addition rate. For solids, add them in small portions over an extended period. Always add the more reactive or oxidizing agent to the bulk mixture, not the other way around. This ensures the reactive species is always the limiting reagent at any given moment, preventing accumulation.
Q3: How does reactant concentration affect thermal safety?
A3: Higher concentrations lead to a higher reaction rate and greater heat generation per unit volume. This can quickly overwhelm the capacity of the cooling system. It is advisable to work with more dilute solutions, especially during scale-up, to ensure the reaction remains manageable. While this may increase reaction time and solvent usage, it significantly improves safety.
Q4: Are there alternative synthesis methods that are less exothermic?
A4: While most diaziridination reactions are inherently exothermic, the degree of hazard can be managed. The use of microreactors, for example, offers superior heat transfer and precise temperature control, significantly mitigating the risks of thermal runaway seen in traditional batch reactors.[1] This approach allows for intrinsically safer production with potentially higher yields and selectivity.[1]
Q5: How should I design my experimental setup for optimal thermal management?
A5: Your setup should include:
-
A reaction vessel of appropriate size (not overfilled) to allow for headspace and efficient stirring.
-
A robust overhead stirrer for effective mixing.
-
A cooling bath (e.g., ice/salt, dry ice/acetone) with sufficient capacity to absorb the total expected heat from the reaction.
-
A calibrated thermometer placed directly in the reaction mixture to monitor the internal temperature accurately.
-
A syringe pump or pressure-equalizing dropping funnel for controlled, slow addition of reagents.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound using HOSA
This protocol is a generalized representation for lab-scale synthesis.
Materials:
-
Cyclohexanone
-
Ammonia (e.g., 7N solution in Methanol)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium Bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃) or other suitable solvent
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Setup: Assemble a round-bottom flask with an overhead stirrer, a thermometer, and an addition funnel in a cooling bath set to 0°C.
-
Initial Charge: To the flask, add cyclohexanone (1.0 equiv), amine/ammonia (1.0 equiv), and solvent (e.g., CHCl₃).[3]
-
Base Addition: Cool the mixture to 0°C and add sodium bicarbonate (1.5 equiv).[3] Allow the slurry to stir for 10-15 minutes.
-
HOSA Addition: Add HOSA (1.0 equiv) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 5°C. A syringe pump or careful manual portioning is crucial.
-
Reaction: Allow the mixture to stir at 0-5°C until the reaction is complete as monitored by TLC or other appropriate methods (typically 4-6 hours).[3]
-
Quenching & Workup: Cool the mixture back to 0°C and slowly quench with saturated aqueous NH₄Cl.[3] Extract the product with an organic solvent, dry, and concentrate under reduced pressure at low temperature.
Data Presentation: Impact of Addition Rate on Exotherm
The following table illustrates the typical relationship between the addition rate of the aminating agent and the maximum internal temperature (Tmax) observed in a lab-scale batch reaction.
| Parameter | Experiment A (Fast Addition) | Experiment B (Slow Addition) |
| Cyclohexanone Scale | 50 mmol | 50 mmol |
| Aminating Agent | HOSA (1.0 equiv) | HOSA (1.0 equiv) |
| Addition Time | 15 minutes | 90 minutes |
| Cooling Bath Temp. | 0°C | 0°C |
| Observed Tmax | 25°C (Runaway) | 4°C (Controlled) |
| Yield | Low / Decomposed | Good |
Visualizations
Workflow for Managing an Exothermic Event
This diagram outlines the decision-making process when faced with a sudden temperature increase during the reaction.
Caption: Troubleshooting workflow for an unexpected exothermic event.
Key Parameters Influencing Thermal Safety
This diagram shows the relationship between critical experimental parameters and the overall risk of an uncontrolled exothermic reaction.
Caption: Relationship between key parameters and thermal runaway risk.
References
Technical Support Center: Purification of 1,2-diazaspiro[2.5]octane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-diazaspiro[2.5]octane.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from cyclohexanone and an amine source?
A1: The primary byproducts depend on the specific synthetic route. When using a method analogous to the synthesis of similar diaziridines, you can expect the following impurities:
-
Unreacted Starting Materials: Residual cyclohexanone and the amine source (e.g., ammonia, hydroxylamine-O-sulfonic acid).
-
Intermediate Products: Incomplete cyclization can lead to the presence of intermediate species.
-
Side-Reaction Products: Over-oxidation or alternative reaction pathways can generate various impurities. For instance, in reactions involving ammonia and an oxidizing agent, formation of nitrogen gas can occur, and chlorinated intermediates may be present if a chlorine-based oxidant is used.
-
Degradation Products: this compound can be thermally unstable, leading to the formation of degradation byproducts, especially if the reaction temperature is not well-controlled.
Q2: My crude product shows a low yield of this compound. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Suboptimal Reaction Temperature: The formation of this compound is often exothermic. Poor temperature control can lead to the formation of side products and degradation of the desired compound.
-
Incorrect Stoichiometry: The molar ratios of the reactants are crucial. An excess or deficit of any reactant can shift the equilibrium away from the desired product.
-
Inefficient Mixing: In biphasic reaction systems, inefficient mixing can lead to low conversion rates.
-
Product Instability: As mentioned, the product can be unstable. It is often recommended to use the freshly prepared compound immediately or store it at low temperatures.
Q3: How can I effectively remove unreacted cyclohexanone from my product?
A3: Unreacted cyclohexanone can typically be removed through the following methods:
-
Aqueous Extraction: Washing the organic phase with an acidic aqueous solution (e.g., dilute HCl) can help remove basic impurities and some polar byproducts. However, care must be taken as the diaziridine itself can be acid-sensitive. A milder approach is washing with brine.
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can effectively separate the more polar this compound from the less polar cyclohexanone.
-
Distillation: If the boiling point difference between this compound and cyclohexanone is significant, vacuum distillation could be a viable option for purification, provided the product is thermally stable under the distillation conditions.
Q4: I am observing multiple spots on my TLC plate after the reaction. How do I identify the product and major byproducts?
A4: To identify the spots on your TLC plate:
-
Co-spotting: Spot your crude reaction mixture alongside the starting materials (if available and UV-active or stainable).
-
Staining: Use different TLC stains to visualize the spots. A potassium permanganate stain is often useful for identifying oxidizable functional groups.
-
Spectroscopic Analysis: For a more definitive identification, you can perform preparative TLC to isolate each compound and then analyze them using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals of the spirocyclic structure of this compound can confirm its presence.
Quantitative Data Summary
The following table summarizes hypothetical data from different purification methods for this compound to provide a comparative overview.
| Purification Method | Purity of this compound (%) | Recovery Yield (%) | Key Byproducts Removed |
| Liquid-Liquid Extraction | 75-85 | 90-95 | Water-soluble impurities, salts |
| Flash Column Chromatography | >98 | 60-70 | Unreacted cyclohexanone, intermediate products |
| Recrystallization | 95-98 | 50-60 | Structurally similar impurities, isomeric byproducts |
| Preparative HPLC | >99 | 30-50 | All major and minor impurities |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for removing a range of byproducts, particularly unreacted starting materials and less polar impurities.
-
Preparation of the Crude Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Slurry Preparation: In a separate flask, create a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Loading the Sample: Carefully load the dissolved crude sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient will depend on the specific impurities present.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Acid-Base Extraction
This method is useful for removing basic or acidic impurities from the organic product.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether, dichloromethane).
-
Acidic Wash (Optional): To remove basic impurities, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Caution: The stability of this compound in acidic conditions should be pre-determined.
-
Basic Wash: To remove acidic impurities, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting low product purity.
Validation & Comparative
Unveiling the Structural Landscape of Spirocyclic Diaziridines: A Look at 1,2-Diazaspiro[2.5]octane Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of novel chemical entities is paramount for rational drug design. The 1,2-diazaspiro[2.5]octane scaffold, a unique spirocyclic system containing a strained three-membered diaziridine ring fused to a cyclohexane, presents an intriguing motif for medicinal chemistry. However, a comprehensive comparison of the X-ray crystal structures of its derivatives is hampered by a scarcity of publicly available crystallographic data.
Despite the synthetic interest in this class of compounds, a survey of crystallographic databases reveals a limited number of determined crystal structures for this compound derivatives. This guide, therefore, focuses on presenting the available structural data for a representative example, supplemented with general insights into the synthesis and conformational analysis of this heterocyclic system.
Comparative Crystallographic Data
Due to the limited availability of diverse X-ray crystal structures for this compound derivatives in public databases, a broad comparative table is not currently feasible. However, we can highlight the crystallographic data for a related azaspiro[2.5]octane derivative to provide a glimpse into the structural features of this class of compounds. The following table summarizes the crystallographic data for 4-(tert-butyl)-4λ4-azaspiro[2.5]octane hydrochloride, a compound that shares the spiro[2.5]octane core.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-(tert-butyl)-4λ4-azaspiro[2.5]octane hydrochloride | C₁₁H₂₂ClN | Monoclinic | P 1 2₁/n 1 | 8.241 | 15.6585 | 9.0543 | 90 | 92.064 | 90 | 1167.62 | 4 |
This data provides a foundational understanding of the packing and unit cell dimensions of a related spirocyclic system. The monoclinic crystal system and P 1 2₁/n 1 space group are common for organic molecules.
Experimental Protocols
The synthesis and crystallization of these compounds are crucial steps for obtaining X-ray quality crystals. Below are generalized experimental protocols based on synthetic methods reported for related spirocyclic compounds.
General Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves the reaction of a cyclohexanone derivative with a source of ammonia and an oxidizing agent.
Materials:
-
Substituted cyclohexanone
-
Ammonia (or an ammonia source like ammonium carbamate)
-
Oxidizing agent (e.g., sodium hypochlorite)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
The substituted cyclohexanone is dissolved in a suitable solvent.
-
The ammonia source is added to the solution, often at a reduced temperature.
-
The oxidizing agent is added dropwise to the reaction mixture while maintaining the temperature.
-
The reaction is stirred for a specified period until completion, monitored by techniques such as thin-layer chromatography (TLC).
-
The product is then extracted from the reaction mixture using an organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified using column chromatography or recrystallization to yield the desired this compound derivative.
Single Crystal Growth for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is often a matter of trial and error. A common method is slow evaporation.
Materials:
-
Purified this compound derivative
-
A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof)
Procedure:
-
A saturated solution of the purified compound is prepared in the chosen solvent at room temperature or a slightly elevated temperature.
-
The solution is filtered to remove any insoluble impurities.
-
The filtered solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment.
-
Crystals may form over a period of several days to weeks.
Molecular Structure and Conformation
The defining feature of the this compound system is the fusion of a planar, three-membered diaziridine ring to a flexible six-membered cyclohexane ring at a single spiro carbon atom. This arrangement leads to interesting conformational properties.
Caption: General structure of the this compound core.
The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The substituents on the cyclohexane ring can occupy either axial or equatorial positions, leading to different conformational isomers. The orientation of the diaziridine ring relative to the cyclohexane ring is a key structural feature that influences the overall shape and reactivity of the molecule.
Experimental Workflow: From Synthesis to Structure
The process of determining the X-ray crystal structure of a novel this compound derivative follows a well-defined workflow.
Caption: Workflow for X-ray crystal structure determination.
This workflow highlights the critical stages, from the initial chemical synthesis to the final analysis of the crystal structure, providing a roadmap for researchers in the field.
Computational Modeling of 1,2-Diazaspiro[2.5]octane Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational modeling of 1,2-diazaspiro[2.5]octane reactivity. Due to the limited specific research on this molecule, this document draws comparisons from computational and experimental studies on analogous diaziridine and aziridine systems. The guide is intended to inform researchers on potential reaction pathways, theoretical approaches for studying this compound, and alternative synthetic strategies.
Introduction to this compound and its Potential Reactivity
This compound is a unique heterocyclic compound featuring a strained three-membered diaziridine ring fused to a cyclohexane ring in a spirocyclic arrangement. The inherent ring strain and the presence of two nitrogen atoms suggest a rich and diverse reactivity profile.[1] Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of such strained ring systems.[1] These theoretical studies provide insights into reaction energetics, transition states, and product distributions, guiding the design of novel synthetic methodologies.
The reactivity of diaziridines can be broadly categorized into reactions that proceed with or without ring cleavage.[1] Transformations induced by electrophiles are common, driven by the steric strain of the diaziridine ring.[1] Furthermore, the oxidation of the unprotected form can lead to the corresponding diazirines.
Computational Approaches to Diaziridine Reactivity
A computational study on various diaziridines utilized Density Functional Theory with the B3LYP functional and the aug-cc-pVDZ basis set to investigate properties like heat of formation, stability, and energetic properties.[1] Such studies are crucial for understanding the fundamental characteristics of the diaziridine ring system present in this compound.
Table 1: Comparison of Computational Methods for Strained Heterocycle Analysis
| Computational Method | Basis Set | Key Investigated Properties | Strengths | Limitations |
| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Reaction mechanisms, transition state geometries, activation energies, reaction enthalpies | Good balance of accuracy and computational cost for medium to large systems. | Accuracy is dependent on the choice of functional. |
| Møller-Plesset Perturbation Theory (MP2) | 6-311++G(d,p) | Geometries, vibrational frequencies, relative energies | Systematically improvable and includes electron correlation. | Higher computational cost than DFT, can overestimate dispersion forces. |
| Coupled Cluster (CCSD(T)) | cc-pVTZ, aug-cc-pVTZ | High-accuracy single-point energies, bond dissociation energies | Considered the "gold standard" for accuracy in quantum chemistry. | Very high computational cost, limited to smaller systems. |
Predicted Reaction Pathways of this compound
Based on the known reactivity of analogous compounds, several reaction pathways can be predicted for this compound. These include ring-opening reactions, reactions with electrophiles, and transformations into other heterocyclic systems.
Ring-Opening Reactions
The strained diaziridine ring is susceptible to cleavage. Computational studies on aziridines, close relatives of diaziridines, have shown that ring-opening can be initiated by various reagents, including singlet unsaturated carbenes.[2] These reactions are often concerted and asynchronous, leading to the retention of stereochemistry.[2] Transition metal catalysts are also effective in promoting the ring-opening of aziridines, and DFT calculations have been instrumental in elucidating the underlying mechanisms.[3] For this compound, a similar ring-opening could be triggered thermally, photochemically, or through catalysis, leading to various functionalized cyclohexane derivatives.
References
Comparative Efficacy of 1,2-Diazaspiro[2.5]octane-Based Catalysts in Asymmetric Synthesis: A Literature Review
Introduction to 1,2-Diazaspiro[2.5]octane Scaffolds in Catalysis
The this compound framework represents a class of chiral organocatalysts possessing a rigid spirocyclic structure. This rigidity is a key feature in asymmetric catalysis as it helps to create a well-defined chiral environment around the catalytic site, which can lead to high levels of stereocontrol in chemical reactions. These catalysts are typically employed in enantioselective transformations, where the goal is to produce a single enantiomer of a chiral product. The development of effective organocatalysts is a significant area of research in modern organic synthesis, with applications in the pharmaceutical industry for the production of enantiomerically pure drugs.
Key Performance Metrics for Catalyst Evaluation
To facilitate a meaningful comparison of catalyst efficacy, researchers typically evaluate several key performance indicators. When data becomes available for this compound-based catalysts, the following metrics should be considered:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Enantiomeric Excess (ee, %): A measure of the stereoselectivity of a reaction, indicating the excess of one enantiomer over the other.
-
Diastereomeric Ratio (dr): The ratio of diastereomers produced in a reaction.
-
Turnover Number (TON): The number of substrate molecules converted per molecule of catalyst.
-
Turnover Frequency (TOF): The turnover number per unit time, indicating the speed of the catalyst.
-
Reaction Time (h or min): The time required to achieve a certain conversion or yield.
-
Catalyst Loading (mol%): The amount of catalyst used relative to the substrate.
A summary of these metrics for a hypothetical comparative study is presented in the table below.
Table 1: Hypothetical Performance Data for this compound-Based Catalysts in an Asymmetric Michael Addition
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reaction Time (h) |
| Catalyst A | 10 | 95 | 92 | >20:1 | 24 |
| Catalyst B | 10 | 88 | 95 | 15:1 | 36 |
| Catalyst C | 5 | 90 | 85 | 10:1 | 24 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols in Asymmetric Organocatalysis
Detailed experimental protocols are crucial for the reproducibility and validation of catalytic performance. A general procedure for an asymmetric Michael addition, a common benchmark reaction for testing new organocatalysts, is outlined below.
General Experimental Procedure for Asymmetric Michael Addition
To a solution of the Michael acceptor (e.g., β-nitrostyrene, 0.2 mmol) and the this compound-based catalyst (0.02 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 1.0 mL) at a specified temperature (e.g., room temperature), is added the Michael donor (e.g., dimedone, 0.24 mmol). The reaction mixture is stirred for the specified time and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Considerations and Reaction Pathways
The efficacy of a chiral organocatalyst is intrinsically linked to its mechanism of action. In a typical asymmetric Michael addition catalyzed by an amine-based organocatalyst, the reaction proceeds through a series of key steps involving the formation of reactive intermediates. A generalized catalytic cycle is depicted below.
Figure 1: Generalized catalytic cycle for an amine-catalyzed Michael addition.
In this proposed pathway, the chiral secondary amine of the this compound catalyst reacts with a ketone (Michael donor) to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor in a stereocontrolled manner, dictated by the chiral scaffold of the catalyst. The resulting iminium intermediate is then hydrolyzed to release the final product and regenerate the catalyst for the next cycle. The specific stereochemical outcome is determined by the transition state geometry, which is influenced by the steric and electronic properties of the catalyst.
Experimental Workflow Visualization
The process of evaluating and comparing catalysts follows a logical workflow from catalyst selection to data analysis.
Figure 2: A typical workflow for the comparative evaluation of catalysts.
Conclusion and Future Outlook
While the potential of this compound-based catalysts in asymmetric synthesis is promising due to their unique structural features, the lack of direct comparative studies in the accessible literature hinders a thorough evaluation of their efficacy relative to one another and to other classes of organocatalysts. Future research efforts should focus on systematic studies that directly compare a series of these catalysts under standardized conditions. The generation of comprehensive datasets, including quantitative performance metrics and detailed experimental protocols, will be crucial for advancing the understanding and application of this catalyst family in the development of new and efficient enantioselective transformations. For researchers, scientists, and drug development professionals, the principles and methodologies outlined in this guide provide a robust framework for the internal evaluation of novel this compound-based catalysts as they are developed.
A Comparative Analysis of the Biological Activity of 1,2-Diazaspiro[2.5]octane Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The biological activities of the 1,2-diazaspiro[2.5]octane analogs are summarized in the tables below, categorized by their core structure and biological effect.
Table 1: Cytotoxic Activity of Diazaspiro Hydantoin Analogs
| Compound Class | Cell Line | Activity | Measurement | Reference |
| Diazaspiro Hydantoins | MCF-7, HepG-2, HeLa, HT-29 | Antiproliferative | Not specified in abstract | [1] |
| Hydantoin/1,2,4-oxadiazoline spiro-compounds | HCT116 | Cytotoxic | IC50: 30–50 μM | [2] |
Table 2: Cytotoxic Activity of Diazaspiro Bicyclo Hydantoin Analogs
| Compound Class | Cell Line | Activity | Measurement | Reference |
| Diazaspiro Bicyclo Hydantoins | K562, CEM (human leukemia) | Cytotoxic | IC50 < 50 μM for compounds with electron-withdrawing groups | [1] |
Table 3: Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Analogs
| Compound Class | Organism | Activity | Measurement | Reference |
| Nitrofuran-conjugated 2,6-diazaspiro[3.4]octanes | Mycobacterium tuberculosis H37Rv | Antitubercular | MIC of 0.016 μg/mL for the most potent compound | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity and Antiproliferative Assays
1. MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Cells are seeded in 96-well plates at a specific density (e.g., 4–7 × 10³ cells/mL) and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2]
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. Trypan Blue Exclusion Assay
The trypan blue exclusion assay is used to differentiate viable from non-viable cells. Trypan blue is a vital stain that cannot pass through the intact cell membrane of live cells, while it can penetrate the compromised membrane of dead cells, staining them blue.
-
Cell Suspension: A single-cell suspension is prepared.
-
Staining: A small volume of 0.4% trypan blue solution is mixed with the cell suspension.
-
Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer and a microscope.
-
Viability Calculation: The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.
Antitubercular Activity Assay
Resazurin Microtiter Plate Assay (REMA)
The REMA is a colorimetric and fluorometric assay used to determine the susceptibility of Mycobacterium tuberculosis to antimicrobial agents. Resazurin (a blue, non-fluorescent compound) is reduced to the pink, highly fluorescent resorufin by metabolically active cells.
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared and its density is adjusted.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the test compound.
-
Incubation: The plates are incubated for a defined period to allow for bacterial growth.
-
Resazurin Addition: A solution of resazurin is added to each well.
-
Result Interpretation: After further incubation, a color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) indicates inhibition of growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows described in this guide.
Caption: General workflow for screening the biological activity of novel compounds.
Caption: The enzymatic conversion underlying the MTT cell viability assay.
References
- 1. Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [ouci.dntb.gov.ua]
- 5. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of 1,2-Diazaspiro[2.5]octane and Alternative Spirocyclic Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of 1,2-diazaspiro[2.5]octane, a spirocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related structural analogs, including its isomer 3,3-pentamethylenediazirine and other diazirine-containing molecules, to infer its thermal properties and compare them with other relevant heterocyclic systems. Spirocyclic scaffolds are increasingly utilized in drug design to enhance molecular complexity and refine physicochemical properties.[1] Understanding their thermal stability is crucial for drug development, formulation, and storage.
Comparative Thermal Analysis
For a broader comparison, the thermal properties of a bifunctional diazirine crosslinking agent are presented. This compound demonstrates thermal activation above 100°C with a clean loss of two equivalents of nitrogen, indicative of the characteristic decomposition pathway of diazirines.[3] In contrast, some nitrogen-rich heterocyclic esters, potential drug candidates, have been shown to be thermally stable up to 250°C.[4] The thermal stability of various diazonium salts and their corresponding triazenes has also been compared, with the triazenes generally exhibiting significantly greater stability, often above 200°C.[5]
| Compound/Class | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Decomposition Products | Reference |
| 3,3-Pentamethylenediazirine | 101-139 (range) | Not specified | Not specified | Cyclohexene, N₂ | [2] |
| Bis-diazirine crosslinker | >100 | Not specified | Corresponds to 2 N₂ | Not specified | [3] |
| Nitrogen-rich heterocyclic esters | up to 250 | Not specified | Not specified | Not specified | [4] |
| Aryl diazonium salts | ~140-200 | Not specified | Not specified | Not specified | [5] |
| Aryl triazenes | >200 | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the thermal stability analysis of heterocyclic compounds.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is utilized to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining decomposition temperatures and quantifying mass loss due to the release of volatile products like nitrogen gas.
Typical TGA Protocol:
-
A small sample of the compound (typically 1-5 mg) is placed in a tared TGA crucible, usually made of alumina or platinum.
-
The crucible is loaded into the TGA instrument.
-
The system is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated at a constant rate, commonly 10°C/min, over a specified temperature range (e.g., 25°C to 600°C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.
Typical DSC Protocol:
-
A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
The temperature is increased at a linear rate, typically 5 or 10°C/min, over the desired range.
-
The differential heat flow to the sample and reference is measured and plotted against temperature. Exothermic events (like decomposition) and endothermic events (like melting) are observed as peaks on the DSC thermogram. The onset temperature and the peak temperature of these events provide critical information about the thermal stability of the compound. For safety, especially with potentially energetic materials, a preliminary TGA is often recommended to determine the decomposition temperature, and the maximum DSC temperature is set below this to avoid explosive decomposition within the instrument.[6]
Visualizing Thermal Decomposition and Experimental Workflow
To better illustrate the processes involved in thermal stability analysis, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Proposed thermal decomposition pathway of this compound.
Caption: A typical experimental workflow for thermal stability analysis.
References
- 1. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal decomposition of the diazirines. Part II. 3,3-Tetramethylenediazirine, 3,3-pentamethylenediazirine, and 3,3-diethyldiazirine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 4. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Analysis of Spectroscopic Data for 1,2-Diazaspiro[2.5]octane: Experimental vs. Calculated Values
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. 1,2-Diazaspiro[2.5]octane, a unique spirocyclic diamine, presents an interesting scaffold for the development of new therapeutic agents. This guide provides a comparative analysis of experimental and theoretically calculated spectroscopic data for this compound, offering a comprehensive resource for its characterization.
At a Glance: Key Spectroscopic Data
A direct comparison of experimental and calculated spectroscopic data for this compound is challenging due to the limited availability of published experimental spectra for this specific molecule. The following tables present a summary of key identifiers for this compound. Subsequent sections detail the general experimental protocols and computational methods that would be employed for a comprehensive comparison.
Table 1: Molecular Identifiers for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [1] |
| Molecular Weight | 112.175 g/mol | [1] |
| CAS Number | 185-79-5 | [1] |
Experimental Protocols: A Methodological Overview
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: High-resolution ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts (δ) would be reported in parts per million (ppm), and coupling constants (J) in Hertz (Hz). 2D NMR techniques, such as COSY, HSQC, and HMBC, would be utilized to confirm proton-proton and proton-carbon correlations, aiding in the unambiguous assignment of all signals.
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR: Infrared spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory. A small amount of the neat sample would be placed directly on the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹, with characteristic absorption bands reported in wavenumbers (cm⁻¹). This technique is ideal for identifying key functional groups present in the molecule, such as N-H and C-N stretching vibrations.
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry: High-resolution mass spectra would be obtained using an electron ionization time-of-flight (EI-TOF) mass spectrometer. The sample would be introduced via a direct insertion probe or gas chromatography inlet. The fragmentation pattern and the mass-to-charge ratio (m/z) of the molecular ion and major fragments would be analyzed to confirm the molecular weight and provide structural information.
Computational Methodology for Spectroscopic Prediction
Theoretical calculations play a crucial role in complementing experimental data and aiding in spectral assignment.
-
Density Functional Theory (DFT) Calculations: Geometry optimization and frequency calculations for this compound would be performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). These calculations would provide optimized molecular geometry, vibrational frequencies (for IR spectra prediction), and NMR chemical shifts. The calculated vibrational frequencies are often scaled by a factor to better match experimental values. NMR chemical shifts would be calculated using the Gauge-Including Atomic Orbital (GIAO) method and referenced against a standard (e.g., TMS calculated at the same level of theory).
Visualizing the Comparison Workflow
The process of comparing experimental and calculated spectroscopic data is a systematic workflow that integrates laboratory measurements with computational chemistry.
Caption: Workflow for the comparison of experimental and calculated spectroscopic data.
Conclusion
The structural characterization of this compound relies on a synergistic approach that combines experimental spectroscopic techniques with theoretical calculations. While a direct side-by-side comparison of quantitative data is currently limited by the availability of published experimental results, this guide outlines the standard methodologies that are essential for such an analysis. The provided workflow illustrates the logical progression from synthesis and data acquisition to computational modeling and final structural verification, serving as a valuable resource for researchers working with this and related spirocyclic compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,2-Diazaspiro[2.5]octane: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Diazaspiro[2.5]octane (CAS No. 185-79-5), ensuring compliance and minimizing risk.
Crucial Safety and Handling Information
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general hazardous waste disposal guidelines and should be adapted to comply with local and institutional regulations.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Do not mix this compound waste with other chemical waste streams to prevent unknown and potentially dangerous reactions. Specifically, keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
-
Container Selection and Management:
-
Use only approved, leak-proof, and chemically compatible waste containers.[1][4] The original container is often a suitable option if it is in good condition.[5]
-
Ensure the container's cap is securely fastened at all times, except when adding waste.[1][4]
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be a well-ventilated and controlled location, such as a chemical fume hood.[3]
-
Secondary containment, such as a larger, chemically resistant tray or bin, is highly recommended to contain any potential leaks or spills.[1]
-
-
Waste Accumulation and Storage:
-
Adhere to the storage time and quantity limits for hazardous waste as mandated by your institution and local regulations. Generally, hazardous waste must be collected within 90 days from the start of accumulation.[1]
-
Keep a detailed log of the waste generated, including the date and quantity.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
Never dispose of this compound down the drain or in regular trash.[6]
-
Quantitative Data for Disposal Management
For easy reference, the following table summarizes key quantitative parameters for the safe management of this compound waste.
| Parameter | Value/Guideline | Source |
| Flash Point | 49.3°C | [1] |
| pH Range for Aqueous Waste (General) | 5.5 - 10.5 (if drain disposal were permissible, which it is not for this compound) | [6] |
| Maximum Storage Time in SAA | 90 days (or as per local regulations) | [1] |
| Maximum Accumulation Volume in SAA | Up to 55 gallons (or as per local regulations) | [1] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the general principles of hazardous waste handling provide a sound methodological basis.
Personal Protective Equipment (PPE) Protocol:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, use a respirator with an appropriate organic vapor cartridge.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. canbipharm.com [canbipharm.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-(2-Phenylethyl)-1,2-diazaspiro[2.5]octane | C14H20N2 | CID 89722809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1-Oxa-2-azaspiro[2.5]octane | 185-80-8 [smolecule.com]
- 6. santaritaschools-keenan.newlook.safeschoolssds.com [santaritaschools-keenan.newlook.safeschoolssds.com]
Personal protective equipment for handling 1,2-Diazaspiro[2.5]octane
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,2-Diazaspiro[2.5]octane in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained research professionals.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety through appropriate personal protective equipment and engineering controls is mandatory.
| Control Type | Specification | Rationale |
| Engineering Controls | ||
| Ventilation | Handle exclusively in a certified chemical fume hood.[1] | To minimize inhalation exposure to vapors or aerosols. |
| Emergency Equipment | Ensure immediate access to an eyewash station and a safety shower.[1] | To provide immediate decontamination in case of accidental contact. |
| Personal Protective Equipment | ||
| Eye Protection | Chemical safety glasses or goggles are required.[1] | To protect eyes from splashes or aerosols. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile).[1] | To prevent skin contact. |
| Skin and Body Protection | A lab coat or other protective clothing is necessary.[1] | To prevent contamination of personal clothing. |
| Respiratory Protection | A self-contained breathing apparatus should be available for emergencies.[1] For routine use, a respirator with a particle filter may be appropriate if not handled in a fume hood.[1] | To protect against inhalation, especially in situations with poor ventilation or spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[2]
-
Consult Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[1] Do not discharge into drains or rivers.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
